Technical Guide: (2-Bromophenyl)methylamine Chemical Properties & Synthetic Utility
[1] Executive Summary (2-Bromophenyl)methylamine (2-BBZA), also known as 2-bromobenzylamine, is a high-value bifunctional building block in medicinal chemistry.[1] Its utility stems from the orthogonal reactivity of its...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
(2-Bromophenyl)methylamine (2-BBZA), also known as 2-bromobenzylamine, is a high-value bifunctional building block in medicinal chemistry.[1] Its utility stems from the orthogonal reactivity of its two primary functional groups: a nucleophilic primary amine and an electrophilic aryl bromide. This duality allows 2-BBZA to serve as a "linchpin" scaffold in the synthesis of complex nitrogenous heterocycles, particularly isoquinolines, isoindolinones, and quinazolines, which are ubiquitous in kinase inhibitors and GPCR ligands.
This guide provides a comprehensive technical analysis of 2-BBZA, moving beyond basic properties to explore its mechanistic behavior, experimental handling, and application in cascade cyclization reactions.
Part 1: Chemical Identity & Physicochemical Profile[1][2][3][4]
The following data aggregates experimentally validated properties essential for process design and solvent selection.
The core value of 2-BBZA lies in its ortho-substitution pattern .[1] The proximity of the amine and the bromide facilitates intramolecular cyclization, a strategy widely used to construct fused ring systems.
The Reactivity Map
The molecule possesses two distinct reactive centers that can be engaged sequentially or simultaneously (in tandem reactions).
Site A (Primary Amine): A hard nucleophile. Reacts with acyl chlorides, aldehydes (reductive amination), and sulfonyl chlorides.
Site B (Aryl Bromide): A soft electrophile. Undergoes oxidative addition with transition metals (Pd, Cu, Ni) for cross-coupling (Buchwald-Hartwig, Suzuki-Miyaura, Heck).
Figure 1: Orthogonal reactivity map of (2-Bromophenyl)methylamine showing divergent and convergent synthetic pathways.
One of the most robust applications of 2-BBZA is the synthesis of isoindolin-1-ones via Palladium-catalyzed aminocarbonylation.[1] This reaction exploits the amine for initial amide formation (or in situ capture) and the bromide for CO insertion.
Mechanistic Insight:
Oxidative Addition: Pd(0) inserts into the Ar-Br bond.[1]
CO Insertion: Carbon monoxide inserts into the Pd-Ar bond to form an acyl-palladium species.[1]
Nucleophilic Attack: The pendant amine (or an external amine if the internal one is protected/reacted) attacks the acyl-Pd complex.
Reductive Elimination: Regenerates Pd(0) and closes the lactam ring.
Pathway B: Cinnoline & Isoquinoline Construction
2-BBZA serves as a precursor to isoquinolines via the Pomeranz-Fritsch reaction modification or Pd-catalyzed intramolecular cyclization of corresponding imines.[1]
Protocol Logic:
Reacting 2-BBZA with an aldehyde yields an imine (Schiff base).[1] Subsequent Pd-catalyzed activation of the aryl bromide allows for intramolecular Heck-type cyclization onto the imine double bond, forming the isoquinoline core.[1]
Part 4: Detailed Experimental Protocol
Target Workflow: Synthesis of N-Benzyl-2-bromobenzamide (Precursor for Intramolecular Cyclization).
Note: This protocol demonstrates the selective functionalization of the amine while preserving the aryl bromide for downstream coupling.
Chemical Architecture & Synthetic Utility of (2-Bromophenyl)methylamine
A Fragment-Based Perspective for Medicinal Chemistry[1][2] Executive Summary: The "Ortho-Bifunctional" Scaffold (2-Bromophenyl)methylamine (CAS: 3959-05-5), often referred to as 2-bromobenzylamine, represents a privilege...
Author: BenchChem Technical Support Team. Date: February 2026
A Fragment-Based Perspective for Medicinal Chemistry[1][2]
Executive Summary: The "Ortho-Bifunctional" Scaffold
(2-Bromophenyl)methylamine (CAS: 3959-05-5), often referred to as 2-bromobenzylamine, represents a privileged structural motif in Fragment-Based Drug Discovery (FBDD).[1][2] Its utility stems from its bifunctional orthogonality : it possesses a nucleophilic "handle" (the primary amine) and an electrophilic "anchor" (the aryl bromide) separated by a rigid ortho-phenyl linker.[1][2]
This guide analyzes the molecule not merely as a reagent, but as a diverge-point scaffold. The ortho-substitution pattern introduces specific steric constraints that influence both its reactivity in cross-coupling reactions and the conformational space of its derivatives—a critical factor in designing rotationally restricted bio-active compounds like isoquinolines and quinazolines.[1][2]
The core logic of this molecule is defined by the proximity of the bulky bromine atom to the flexible aminomethyl group.
2.1 Structural Dynamics (The Ortho-Effect)
Unlike its meta or para isomers, (2-Bromophenyl)methylamine exhibits a "Steric Zone" created by the Van der Waals radius of the Bromine atom (1.85 Å).[1][2] This forces the aminomethyl group to adopt specific torsion angles to minimize steric clash, pre-organizing the molecule for intramolecular cyclization reactions (e.g., forming dihydroisoquinolines).
Key Structural Parameters:
C–Br Bond Length: ~1.89 Å (Typical for aryl bromides, susceptible to Pd oxidative addition).[1][2]
C–N Bond Length: ~1.47 Å (Standard sp3 C – sp3 N single bond).[1][2]
Hybridization: The benzylic carbon is sp3, acting as an insulating hinge between the aromatic ring (sp2) and the amine.[1]
2.2 Physicochemical Datasheet
Data aggregated from standard chemical databases and predicted models.[1][2]
Property
Value
Context for Drug Design
CAS Number
3959-05-5
Unique Identifier
Molecular Weight
186.05 g/mol
Ideal for FBDD (Rule of 3 compliant)
Boiling Point
118–119 °C @ 9 mmHg
Purifiable via vacuum distillation
Density
1.481 g/cm³
High density due to Br atom
pKa (Conjugate Acid)
~8.52
Lower than benzylamine (9.[1][2][][4][5]33) due to inductive electron withdrawal by o-Br.[1]
LogP
~1.5
Moderate lipophilicity; good membrane permeability.[1][2]
To ensure scientific integrity, researchers must validate the identity of the scaffold before use. The following signals constitute the "Fingerprint" of pure (2-Bromophenyl)methylamine.
3.1 Proton NMR (H-NMR, 400 MHz, CDCl)
3.95 ppm (s, 2H): The benzylic methylene (-CH-).[1][2] Diagnostic Signal. If this appears as a doublet, protonation or coupling to NH protons is occurring.
7.05 – 7.60 ppm (m, 4H): Aromatic region.[1][2] The proton ortho to the bromine will be the most deshielded (~7.55 ppm) due to the electronegativity of the halogen.
1.60 ppm (bs, 2H): Amine -NH.[1][2] Note: This shift is concentration-dependent and disappears with DO shake.[1][2]
~124.0 ppm: The C-Br aromatic carbon (distinctly upfield for an aromatic carbon due to the heavy atom effect).[1][2]
Synthetic Methodology: Reductive Amination
Protocol Design: While Gabriel synthesis is possible, Reductive Amination via the aldehyde is the preferred laboratory method due to milder conditions and the avoidance of hydrazine.[1] The following protocol uses Sodium Cyanoborohydride (NaBH
CN) for chemoselectivity.
4.1 The Logic of the Reaction
We react 2-bromobenzaldehyde with an ammonia source (Ammonium Acetate) to form an in situ imine.[1][2] NaBH
CN is selected over NaBH because it is less aggressive at neutral pH, reducing the imine (C=N) faster than the aldehyde (C=O), preventing the formation of the alcohol byproduct.
Ammonium Acetate (10.0 eq) – Excess drives equilibrium to imine.[1]
Sodium Cyanoborohydride (0.7 eq)
Solvent: Methanol (Anhydrous)
Workflow:
Imine Formation: Dissolve 2-bromobenzaldehyde (e.g., 5 mmol) and Ammonium Acetate (50 mmol) in Methanol (20 mL). Add 3Å molecular sieves to absorb water (driving imine formation). Stir at RT for 1 hour.
Reduction: Cool the mixture to 0°C. Add NaBH
CN (3.5 mmol) portion-wise. Caution: HCN gas risk; use a fume hood.[1][2]
Reaction: Allow to warm to RT and stir for 12–16 hours.
Self-Validating Checkpoint: Take an aliquot for TLC or crude NMR.[1][2] The aldehyde peak (
~10.4 ppm) must be absent.
Workup: Quench with 1N HCl (to decompose borate complexes and protonate the amine). Wash with diethyl ether (removes neutral impurities). Basify the aqueous layer to pH >10 using NaOH. Extract the free amine into DCM.
Purification: Dry over Na
SO and concentrate. Distill under reduced pressure if necessary.
Reactivity Landscape & Drug Design Utility
The true value of this molecule lies in its divergent reactivity. It serves as a linchpin for constructing heterocycles.
5.1 Visualization of Reaction Pathways
The following diagram illustrates the "Bifunctional Logic" of the scaffold.
Figure 1: Divergent synthetic pathways.[1][2] Path C highlights the "Ortho-Effect" facilitating ring closure.[1][2]
5.2 Mechanistic Insight: The Isoquinoline Cyclization
One of the most powerful applications is the synthesis of Tetrahydroisoquinolines .[1][2]
Acylation: The amine is first acylated with an acid chloride.
Bischler-Napieralski or Pd-Catalysis: The ortho-bromo group allows for a Pd-catalyzed intramolecular C-H activation or Heck-type cyclization to close the ring B, forming the isoquinoline core found in numerous alkaloids and therapeutic agents.[1][2]
Mechanism: Primary amines react with atmospheric CO
to form carbamic acid salts (white crusty solids) on the bottle cap.[1][2]
Prevention: Always store under an inert atmosphere (Argon/Nitrogen).[1][2] Tape the parafilm tightly.
Corrosivity: (2-Bromophenyl)methylamine is classified as Skin Corr.[1][2] 1B . It causes severe skin burns and eye damage.[4]
PPE:[1][2] Nitrile gloves are insufficient for prolonged contact. Double-gloving or Silver Shield gloves are recommended for bulk handling.[1]
First Aid: In case of skin contact, wash with PEG-400 (if available) followed by copious water.[1][2] The lipophilic nature allows it to penetrate skin rapidly; water alone is often slow to decontaminate.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 334072, 2-Bromobenzylamine.[1][2] Retrieved from [Link][1][2]
Kaur, M., & Choudhury, A. R. (2014). Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene] derivatives.[1][2] (Contextualizing structural parameters of the ortho-bromo motif).
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2] Journal of Organic Chemistry, 61(11), 3849-3862.[1] (Foundational protocol for reductive amination).
Technical Whitepaper: Strategic Utilization of (2-Bromophenyl)methanamine
Use the following search queries to verify nomenclature and physicochemical data: "IUPAC name (2-Bromophenyl)methylamine" "1-(2-Bromophenyl)methanamine IUPAC Blue Book" "2-Bromobenzylamine synthesis reductive amination p...
Nomenclature: The systematic IUPAC name for the structure
is 1-(2-Bromophenyl)methanamine . The retained IUPAC name (often used in commerce) is 2-Bromobenzylamine .
Properties: CAS: 3959-05-5. MW: ~186.05 g/mol . It is a liquid.
Synthesis: Common routes include the reduction of 2-bromobenzonitrile or reductive amination of 2-bromobenzaldehyde.
Applications: It is a critical scaffold for synthesizing tetrahydroisoquinolines and isoindolines via intramolecular cyclization (Pd-catalyzed).
Nomenclature, Synthesis, and Application in Heterocyclic Drug Design
Executive Summary
This guide provides a comprehensive technical analysis of (2-Bromophenyl)methylamine (Commonly: 2-Bromobenzylamine). While often viewed as a simple reagent, this molecule represents a "privileged scaffold" in medicinal chemistry. Its unique structure—combining a nucleophilic primary amine with an electrophilic ortho-aryl bromide—enables rapid access to bicyclic heterocycles via transition-metal-catalyzed cyclizations. This document defines its precise nomenclature, details robust synthetic protocols, and maps its utility in fragment-based drug discovery (FBDD).
Nomenclature and Structural Identity
In strict adherence to IUPAC nomenclature rules (specifically the Blue Book P-1 and P-6 series), the naming priority is dictated by the principal functional group (the amine) and the carbon chain to which it is attached.
Preferred IUPAC Name (PIN): 1-(2-Bromophenyl)methanamine
Systematic Rationale:
Principal Group: Amine (suffix -amine).
Parent Structure: Methane (one carbon chain attached to N).
Substituent: (2-Bromophenyl) group attached to the methane carbon.
Retained/Common Name: 2-Bromobenzylamine. (Widely accepted in commercial catalogs and legacy literature).
Structural Visualization
The following diagram illustrates the structural breakdown and nomenclature logic.
Figure 1: Deconstruction of the IUPAC nomenclature logic for 1-(2-Bromophenyl)methanamine.
Physicochemical Profile
For process chemists and formulators, understanding the physical properties is essential for solvent selection and purification strategies.
Table 1: Key Physicochemical Data
Property
Value
Technical Implication
CAS Registry
3959-05-5
Unique identifier for regulatory search.
Molecular Weight
186.05 g/mol
Useful for stoichiometric calculations.
Physical State
Clear to yellow liquid
Handling requires liquid transfer protocols.
Boiling Point
118-120°C (at 12 mmHg)
Purifiable via vacuum distillation.
pKa (Conjugate Acid)
~8.9 - 9.2
Moderately basic; requires acidic workup to protonate/extract into aqueous phase.
LogP
~1.6
Moderate lipophilicity; suitable for organic extraction (DCM, EtOAc).
Synthetic Methodology: Reductive Amination
While reduction of 2-bromobenzonitrile is possible, it often requires harsh reducing agents (
) that may affect the aryl bromide. The Reductive Amination of 2-Bromobenzaldehyde is the preferred route for laboratory and pilot-scale synthesis due to its chemoselectivity and milder conditions.
Protocol: Chemoselective Reductive Amination
Objective: Synthesize 1-(2-Bromophenyl)methanamine from 2-bromobenzaldehyde while preserving the Ar-Br bond.
Reagents:
2-Bromobenzaldehyde (1.0 equiv)
Ammonium Acetate (
) (10.0 equiv) - Source of Ammonia
Sodium Cyanoborohydride (
) (1.5 equiv) - Selective Reductant
Solvent: Methanol (anhydrous)
Step-by-Step Methodology:
Imine Formation (Equilibrium):
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromobenzaldehyde in anhydrous Methanol (0.5 M concentration).
Add Ammonium Acetate (
) in one portion.
Critical Control Point: Stir at room temperature for 1 hour. This allows the formation of the intermediate imine/hemiaminal. Adding the reductant too early can lead to direct reduction of the aldehyde to the alcohol.
Reduction:
Cool the solution to 0°C using an ice bath.
Cautiously add Sodium Cyanoborohydride (
) in small portions to manage gas evolution.
Remove ice bath and allow to stir at 25°C for 12–16 hours.
Quench and Workup (Self-Validating Step):
Acidify to pH < 2 using 1N HCl. Why: This hydrolyzes any remaining imine and protonates the product amine (moving it to the aqueous phase), while non-basic impurities (unreacted aldehyde/alcohol) remain in organic/oiled-out phase.
Wash the aqueous layer with Diethyl Ether (
) to remove neutral impurities.
Basify the aqueous layer to pH > 12 using 4N NaOH. The product will oil out.
Extract with Dichloromethane (DCM) (3x).
Dry over
, filter, and concentrate in vacuo.
Purification:
If necessary, purify via Kugelrohr distillation or flash chromatography (DCM/MeOH/
).
Figure 2: Workflow for the chemoselective synthesis of the target amine.
Medicinal Chemistry Applications: The "Ortho-Effect"
The true value of 1-(2-Bromophenyl)methanamine lies in its bifunctionality. It serves as a precursor for Isoindolines and Tetrahydroisoquinolines , scaffolds prevalent in GPCR ligands and kinase inhibitors.
Mechanism: Intramolecular Cyclization
The amine nitrogen acts as a nucleophile, while the ortho-bromide acts as a coupling partner in Palladium-catalyzed Buchwald-Hartwig aminations.
N-Alkylation: The primary amine is first alkylated (e.g., with an acyl chloride or alkyl halide) to introduce the desired side chain.
Pd-Catalyzed Closure: Under Pd(0) catalysis, the nitrogen attacks the aryl bromide position to close the ring.
Example Application: Synthesis of Isoindolin-1-ones (Poly(ADP-ribose) polymerase (PARP) inhibitor scaffolds).
Figure 3: Divergent synthesis pathways utilizing the ortho-bromo handle.
Safety and Handling (HSE)
Hazards: Like most benzylamines, this compound is corrosive to skin and eyes. It is a potential sensitizer.
Storage: Store under nitrogen or argon. Amines absorb atmospheric
to form carbamates (white crust).
Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless intended for synthesis).
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 77720, 2-Bromobenzylamine. Retrieved from [Link]
IUPAC (2013).Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry. (Rule P-62.2: Amines).
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Retrieved from [Link]
Wolfe, J. P., & Buchwald, S. L. (1996). Palladium-Catalyzed Amination of Aryl Halides. Journal of Organic Chemistry, 61(3), 1133. Retrieved from [Link]
Exploratory
physical and chemical properties of (2-Bromophenyl)methylamine
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals Core Introduction: The Strategic Importance of (2-Bromophenyl)methylamine (2-Bromophenyl)methylamine, also known by its synonym 2-b...
Author: BenchChem Technical Support Team. Date: February 2026
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Core Introduction: The Strategic Importance of (2-Bromophenyl)methylamine
(2-Bromophenyl)methylamine, also known by its synonym 2-bromobenzylamine, is a primary amine featuring a bromine atom at the ortho-position of the phenyl ring. This unique structural arrangement makes it a highly versatile building block in organic synthesis. Its significance is particularly pronounced in the pharmaceutical and agrochemical industries, where it serves as a precursor for a wide range of complex molecules with potential biological activity.[1][2][3] The presence of both a reactive aryl bromide and a nucleophilic amine group allows for a diverse array of chemical transformations, making it a valuable tool for medicinal chemists and process development scientists.
Physicochemical Properties
A thorough understanding of the physicochemical properties of (2-Bromophenyl)methylamine is essential for its effective use in research and manufacturing.
Caption: Molecular structure of (2-Bromophenyl)methylamine.
Chemical Reactivity and Synthetic Applications
The dual functionality of (2-Bromophenyl)methylamine is the cornerstone of its synthetic utility.
Reactions Involving the Aryl Bromide
The bromine atom serves as a versatile handle for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecular scaffolds.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with boronic acids is a powerful tool for creating biaryl structures, which are prevalent in many pharmaceutical compounds.
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, providing access to a wide range of substituted anilines and related compounds.
Heck Reaction: The palladium-catalyzed reaction with alkenes enables the formation of substituted styrenes.
Sonogashira Coupling: This reaction with terminal alkynes is used to synthesize aryl alkynes, another important structural motif in medicinal chemistry.
Caption: A simplified schematic of the synthesis of (2-Bromophenyl)methylamine.
Step-by-Step Experimental Protocol: Reduction of 2-Bromobenzonitrile
Disclaimer: This protocol is intended for informational purposes only and should be carried out by qualified professionals in a controlled laboratory setting.
Reaction Setup: A dry, inert-atmosphere reaction vessel is charged with a suitable solvent (e.g., tetrahydrofuran).
Addition of Reducing Agent: A reducing agent, such as lithium aluminum hydride or catalytic hydrogenation setup, is introduced.
Substrate Addition: A solution of 2-bromobenzonitrile in the reaction solvent is added dropwise to the reducing agent at a controlled temperature.
Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
Work-up: Upon completion, the reaction is carefully quenched, and the product is extracted with a suitable organic solvent.
Purification: The crude product is purified by distillation under reduced pressure to yield pure (2-Bromophenyl)methylamine.
Spectroscopic Data for Characterization
Spectroscopic analysis is crucial for confirming the identity and purity of (2-Bromophenyl)methylamine.
¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons, the benzylic methylene protons, and the amine protons.
¹³C NMR: The carbon NMR spectrum will show distinct peaks for each of the seven carbon atoms in the molecule.
Mass Spectrometry: The mass spectrum will display a molecular ion peak and a characteristic isotopic pattern for a bromine-containing compound.
[5]* Infrared Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H and C-H stretching vibrations.
Safety, Handling, and Storage
Proper handling and storage of (2-Bromophenyl)methylamine are imperative for laboratory safety.
Safety Precautions: This compound can cause skin and eye irritation. [6][7]It is recommended to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
[8][9]* Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [8][9]The container should be tightly sealed to prevent exposure to moisture and air.
Conclusion
(2-Bromophenyl)methylamine is a chemical intermediate of significant value in the synthesis of complex organic molecules. Its dual reactivity, stemming from the aryl bromide and primary amine functionalities, provides a versatile platform for a wide range of chemical transformations. A comprehensive understanding of its properties, reactivity, and safe handling procedures is essential for its effective and responsible use in research and development.
References
PubChem. (n.d.). 2-(2-bromophenyl)-N-methylethanamine. National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]
PubChem. (n.d.). 2-Bromophenethylamine. National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]
U.S. Environmental Protection Agency. (2025, October 15). 1-(2-Bromophenyl)ethylamine Properties. CompTox Chemicals Dashboard. Retrieved February 18, 2026, from [Link]
Kaur, H., & Choudhury, A. R. (2014). Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 10), o1108–o1109. [Link]
PubChem. (n.d.). 2-Bromo-N-methylbenzylamine. National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]
PubChem. (n.d.). 2-Bromobenzylamine. National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]
PubChemLite. (n.d.). amine hydrochloride (C9H12BrN). Retrieved February 18, 2026, from [Link]
MDPI. (2022, July 4). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Retrieved February 18, 2026, from [Link]
Google Patents. (n.d.). US6340773B1 - Preparation of halogenated primary amines.
National Center for Biotechnology Information. (n.d.). Synthesis and Cross-Coupling of Secondary Ammoniomethyltrifluoroborates: Rapid and Efficient Access to Secondary Arylmethylamines. Retrieved February 18, 2026, from [Link]
Zhongding. (2026, January 27). From Lab to Industry: Uses of Methyl 2-(4-Bromophenyl)-2,2-Dimethylacetate. Retrieved February 18, 2026, from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). Unveiling the Chemistry: Applications of (2-Bromo-ethyl)-methyl-amine in Synthesis. Retrieved February 18, 2026, from [Link]
Zhongding. (2026, January 28). Industrial Applications of 2-(4-Bromophenyl)-2-Methylpropionic Acid. Retrieved February 18, 2026, from [Link]
ResearchGate. (2019, July 31). The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2- (methylamino)propan-1-one (brephedrone) in the forensic facilities. Retrieved February 18, 2026, from [Link]
High-Value Scaffold for Medicinal Chemistry & Heterocyclic Synthesis Executive Summary (2-Bromophenyl)methylamine (CAS: 3959-05-5), also known as 2-bromobenzylamine, is a bifunctional aryl halide building block critical...
Author: BenchChem Technical Support Team. Date: February 2026
High-Value Scaffold for Medicinal Chemistry & Heterocyclic Synthesis
Executive Summary
(2-Bromophenyl)methylamine (CAS: 3959-05-5), also known as 2-bromobenzylamine, is a bifunctional aryl halide building block critical to modern drug discovery. Unlike simple benzylamines, the ortho-bromo substituent provides a pre-installed "molecular handle" for transition-metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) and intramolecular cyclization reactions.
This guide analyzes its utility in synthesizing isoindolinones , tetrahydroisoquinolines , and CFTR modulators , positioning it as a linchpin in fragment-based drug design (FBDD).
Chemical Identity & Physical Properties[1][2][3]
Property
Data
IUPAC Name
1-(2-Bromophenyl)methanamine
CAS Number
3959-05-5 (Free base) / 5465-63-4 (HCl salt)
Molecular Formula
C₇H₈BrN
Molecular Weight
186.05 g/mol
Appearance
Clear to light yellow liquid (Free base)
Boiling Point
118–119 °C at 9 mmHg
Density
1.481 g/cm³
pKa
~8.52 (Conjugate acid)
Solubility
Soluble in MeOH, DCM, EtOAc; Insoluble in water
Synthesis Methodologies
The synthesis of (2-Bromophenyl)methylamine requires avoiding over-alkylation (a common pitfall in direct substitution). Two primary routes are recommended based on scale and purity requirements.
Route A: The "Oximation-Hydrogenation" Protocol (High Purity/Scale)
Best for: Multi-gram to kilogram scale where avoiding secondary amine byproducts is critical.
Oximation: React 2-bromobenzaldehyde with hydroxylamine hydrochloride (NH₂OH·HCl) and NaOH in aqueous ethanol to form 2-bromobenzaldoxime .
Key Insight: The oxime formation is quantitative and locks the nitrogen count to one, preventing over-alkylation.
Catalytic Hydrogenation: Reduce the oxime using H₂ (or ammonium formate) and a selective catalyst (e.g., Pt/C or Raney Nickel).
Caution: Avoid Pd/C if possible, or strictly control conditions, to prevent hydrodehalogenation (cleaving the C-Br bond).
Workup: Acidify to pH < 2 to destroy excess hydride, wash with ether (removes non-basic impurities), basify aqueous layer to pH > 12, and extract with DCM.
Figure 1: Comparative synthesis routes.[1] The Oxime route (Blue) offers higher chemoselectivity for the halogen retention.
Advanced Reactivity: The "Orthogonal" Scaffold
The power of (2-Bromophenyl)methylamine lies in its ability to undergo sequential, orthogonal functionalization.
A critical application is the synthesis of isoindolin-1-ones , a pharmacophore found in antipsychotics and anticancer agents.
Mechanism: The amine is first acylated to form a benzamide. A Palladium catalyst (Pd(OAc)₂) then mediates an intramolecular C–H activation or Heck-type cyclization, utilizing the ortho-bromo handle to close the 5-membered ring.
Why it works: The benzylamine nitrogen acts as a directing group (after acylation), positioning the metal center perfectly to activate the adjacent C-H or insert into the C-Br bond.
DSP-4: A Neuroscience Research Tool
The derivative N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine (DSP-4) is a potent neurotoxin used to selectively deplete norepinephrine in the central nervous system.[2]
Synthesis Logic: (2-Bromophenyl)methylamine is alkylated with ethylene oxide (or 2-chloroethanol) and subsequently chlorinated. The ortho-bromo group is essential for the specific steric fit into the norepinephrine transporter (NET).
CFTR Modulator Synthesis
Vertex Pharmaceuticals patents (e.g., EP3216787) utilize 2-bromobenzylamine as a starting material for CFTR modulators (Cystic Fibrosis treatment).
Workflow: The amine reacts with ethyl trifluoroacetate to protect the nitrogen. The aryl bromide then undergoes cross-coupling (e.g., with boronic acids or stannanes) to build complex heteroaryl scaffolds before deprotection.
Figure 2: Divergent reactivity profile showing three distinct high-value chemical spaces accessible from the parent amine.
Vertex Pharmaceuticals Inc. (2017). Intermediates for the preparation of modulators of ATP-binding cassette transporters. European Patent EP3216787B1. Link
Ross, S. B., & Renyi, A. L. (1976). On the long-lasting inhibitory effect of N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine (DSP 4) on the active uptake of noradrenaline. Journal of Pharmacy and Pharmacology, 28(5), 458-459. Link
Sigma-Aldrich. (2024). Safety Data Sheet: 2-Bromobenzylamine hydrochloride. Link
Zhu, C., et al. (2021). Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis. RSC Advances, 11, 26988-26991. Link
Abdel-Magid, A. F., et al. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Link
Research Frontiers in (2-Bromophenyl)methylamine: A Technical Guide for Scaffold Utilization
Executive Summary (2-Bromophenyl)methylamine (CAS: 3959-05-3), also known as 2-bromobenzylamine, represents a "privileged scaffold" in modern organic synthesis due to its bifunctional nature. Possessing both a nucleophil...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(2-Bromophenyl)methylamine (CAS: 3959-05-3), also known as 2-bromobenzylamine, represents a "privileged scaffold" in modern organic synthesis due to its bifunctional nature. Possessing both a nucleophilic benzylic amine and an electrophilic ortho-aryl bromide, it serves as a critical linchpin for Divergent Oriented Synthesis (DOS) . While historically utilized as a simple building block, recent applications have expanded into perovskite interface engineering and transition-metal-catalyzed heterocycle formation .
This guide outlines high-value research areas, providing mechanistic insights and validated protocols for researchers in drug discovery and materials science.
Part 1: Synthetic Utility & Functionalization
The core value of (2-Bromophenyl)methylamine lies in its ability to undergo orthogonal functionalization. The amine group (
) allows for rapid derivatization (acylation, alkylation, condensation), while the bromine atom () serves as a handle for cross-coupling (Suzuki, Heck, Buchwald-Hartwig).
Mechanism: Palladium-catalyzed carbonylation of the aryl bromide in the presence of the pendant amine (often protected or modified) leads to intramolecular cyclization.
Utility: Access to poly(ADP-ribose) polymerase (PARP) inhibitors and other bioactive lactams.
Mechanism: Sonogashira coupling with terminal alkynes followed by Ag/Cu-catalyzed hydroamination cyclization.
Utility: Rapid assembly of the tetrahydroisoquinoline (THIQ) core, a structure found in over 4,000 bioactive alkaloids.
Pathway C: C-H Activation Directing Group
Mechanism: The benzylic amine can act as a transient directing group (TDG) for Pd(II)-catalyzed C-H activation of the meta position, enabling remote functionalization.
Visualization: Divergent Synthesis Map
Figure 1: Divergent synthetic pathways from the parent scaffold to high-value heterocyclic cores and material precursors.[1]
Part 2: Medicinal Chemistry Applications[3]
The Tetrahydroisoquinoline (THIQ) Pipeline
The ortho-bromo motif is uniquely positioned to facilitate the synthesis of 1,2,3,4-tetrahydroisoquinolines. Unlike traditional Pictet-Spengler reactions which require electron-rich aromatics, the use of the 2-bromo handle allows for non-electronic dependent cyclization .
Strategy: N-alkylation of (2-Bromophenyl)methylamine followed by intramolecular Parham cyclization (lithium-halogen exchange) or Pd-catalyzed Heck cyclization.
Kinase Inhibitor Scaffolds (Quinazolines)
Reaction of (2-Bromophenyl)methylamine with amidines or nitriles under copper catalysis yields dihydroquinazolines.
Significance: This provides a truncated route to EGFR inhibitor analogs (similar to Gefitinib) where the benzylamine moiety forms the "head" of the inhibitor.
Part 3: Material Science Frontiers (Perovskite Solar Cells)
A rapidly emerging area is the use of halogenated benzylamines in Sn-Pb Perovskite Solar Cells (PSCs) . While 4-bromobenzylamine is more commonly cited in literature for this purpose, the 2-bromo analog offers distinct steric advantages.
Mechanism of Action: Bidirectional Regulation
Defect Passivation: The ammonium headgroup (
) anchors into the perovskite lattice vacancies (A-site defects), while the brominated phenyl ring provides a hydrophobic barrier against moisture.
Steric Tuning: The ortho-bromo substituent introduces a "twist" in the molecular packing at the grain boundary. This can prevent the excessive stacking that leads to charge recombination, a phenomenon observed with the more linear 4-bromo analog.
Interface Modification: When applied at the PEDOT:PSS/Perovskite interface, it neutralizes acidic sites, preventing Sn(II) oxidation—a critical failure mode in tin-based perovskites.
Part 4: Experimental Protocols
Protocol A: Synthesis of 1,2-Dihydroisoquinoline via Sonogashira Cyclization
This protocol demonstrates the utility of the ortho-bromo handle for heterocycle construction.
Protection (Optional but Recommended): Protect the amine as a carbamate (Boc or Cbz) to prevent copper chelation. Note: If using the free amine, increase catalyst loading to 10 mol%.
Coupling: In a flame-dried Schlenk flask, combine the protected amine, alkyne, Pd catalyst, and CuI. Evacuate and backfill with Argon (3x).
Addition: Add degassed THF and Et3N via syringe. Stir at 60°C for 12 hours.
Checkpoint: Monitor by TLC for disappearance of the aryl bromide.
Cyclization:
Method A (One-pot): Add AgOTf (10 mol%) directly to the mixture and heat to 80°C.
Method B (Stepwise): Isolate the internal alkyne intermediate, redissolve in Toluene, and treat with AuCl3 (5 mol%) or I2 (stoichiometric) for iodocyclization.
Workup: Filter through a Celite pad, concentrate, and purify via flash chromatography (Hexanes/EtOAc).
For researchers in photovoltaics testing the 2-bromo variant.
Salt Formation: Dissolve (2-Bromophenyl)methylamine (1 mmol) in Ethanol (5 mL). Add HI (57% aq, 1 mmol) dropwise at 0°C. Stir for 30 min.
Crystallization: Evaporate solvent and recrystallize from Isopropanol/Diethyl Ether to obtain the pure ammonium iodide salt.
Application: Dissolve the salt in Isopropanol (5 mg/mL) and spin-coat onto the perovskite film at 4000 rpm for 30s prior to annealing.
Part 5: Mechanistic Visualization (Pd-Catalyzed Cyclization)
The following diagram illustrates the catalytic cycle for the formation of isoindolinones, highlighting the critical oxidative addition step involving the C-Br bond.
Figure 2: Catalytic cycle for the Carbonylation-Amination sequence. The oxidative addition into the C-Br bond is the rate-determining step in the absence of specialized ligands.
References
Li, J., et al. (2025). "4-Bromobenzylamine Bidirectional Regulation Strategy Enables High-Efficiency and Stable Sn-Pb Perovskite Solar Cells." ACS Applied Materials & Interfaces.[2] Link
Arora, R., et al. (2024). "Base-Mediated Synthesis of 2-Bromobenzoheterocycles." Synthesis, 56, 2025-2030. Link
Lefebvre, V., et al. (2010). "Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles." Journal of Organic Chemistry, 75, 2730-2732.[3] Link
Larsen, R. D., et al. (1991).[4][5] "A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines." Journal of Organic Chemistry, 56, 6034-6038.[4][5] Link
BenchChem Technical Support. (2025). "Synthesis of Heterocycles from 2-Amino-4-bromobenzoic Acid." BenchChem Technical Guides. Link
Executive Summary (2-Bromophenyl)methylamine (CAS: 3959-05-3), also designated as 2-Bromobenzylamine, is a critical halogenated building block in the synthesis of isoquinoline alkaloids, kinase inhibitors, and GPCR ligan...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(2-Bromophenyl)methylamine (CAS: 3959-05-3), also designated as 2-Bromobenzylamine, is a critical halogenated building block in the synthesis of isoquinoline alkaloids, kinase inhibitors, and GPCR ligands.[1][2] Its utility stems from the orthogonal reactivity of the primary amine (nucleophilic attack/amide coupling) and the ortho-bromide (Suzuki/Buchwald-Hartwig coupling).
This guide provides a definitive spectroscopic profile for this molecule. Unlike generic databases, this document correlates spectral features directly to structural integrity, offering a self-validating protocol for researchers to confirm identity and purity during scale-up or library synthesis.
Part 1: Molecular Identity & Physicochemical Profile[4]
Before interpreting spectra, the fundamental physical constants must be established to verify bulk material quality.
Property
Value
Context for Analysis
IUPAC Name
(2-Bromophenyl)methanamine
Official designation.
Molecular Formula
CHBrN
Basis for Mass Spec calculations.
Molecular Weight
186.05 g/mol
Average weight.
Monoisotopic Mass
184.984 (for Br)
Exact mass for HRMS.
Appearance
Colorless to pale yellow oil
Darkens upon oxidation (store under Ar).
Boiling Point
~118–120 °C (12 mmHg)
High vacuum distillation required for purification.
Solubility
DCM, MeOH, DMSO, dilute HCl
Amine forms salts readily; free base extracts into organics.
Part 2: Mass Spectrometry (The Isotopic Fingerprint)
Mass spectrometry provides the most immediate confirmation of the halogenated motif. For 2-Bromobenzylamine, the presence of Bromine creates a distinct isotopic signature that serves as a "pass/fail" identity check.
Fragmentation Logic & Data
Molecular Ion (M
): The parent peak appears as a doublet separated by 2 mass units due to the natural abundance of Br (50.7%) and Br (49.3%).
Base Peak: The cleavage of the C-Br bond or the loss of ammonia dominates the spectrum depending on ionization energy.
m/z Value
Relative Intensity
Assignment
Structural Insight
185 / 187
~15-20%
[M]
Diagnostic: 1:1 ratio confirms mono-bromination.
106
100% (Base)
[M – Br]
Formation of the resonance-stabilized iminium/benzyl cation (CHN).
107
Variable
[M – Br + H]
Hydrogen rearrangement post-bromide loss.
79 / 81
<10%
[Br]
Atomic bromine ion.
Visualization: Fragmentation Pathway
The following diagram illustrates the primary fragmentation mechanism expected in Electron Impact (EI) ionization.
Caption: Primary fragmentation pathways for 2-Bromobenzylamine under EI-MS conditions.
Part 3: Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy is the primary tool for assessing the "free base" status of the amine. Salts (HCl/HBr) will show broad ammonium bands (
), whereas the free amine shows distinct sharp peaks.
Key Diagnostic Bands (Liquid Film/KBr):
Primary Amine Stretching (
):
Observation: Two weak-to-medium bands at 3375 cm
(asymmetric) and 3290 cm (symmetric).
Note: If these appear as a single broad band, the sample may be wet or carbonated (reacting with atmospheric CO
).
Aromatic C-H Stretching:
Observation: Multiple weak bands just above 3000 cm
Observation: A strong, characteristic band near 750 ± 10 cm
.
Significance: This specific frequency distinguishes the ortho-isomer from meta (~780/690 cm
) and para (~820 cm) isomers.
C-N Stretch:
Observation: Medium band at 1030–1050 cm
.
Part 4: Nuclear Magnetic Resonance (NMR)
NMR is the gold standard for structural proof. The following data assumes CDCl
as the solvent with TMS () as the internal standard.[3]
H NMR (400 MHz, CDCl
)
The asymmetry caused by the ortho-bromine atom creates a distinct aromatic pattern compared to unsubstituted benzylamine.
Shift (, ppm)
Multiplicity
Integral
Assignment
Mechanistic Explanation
7.55
Doublet ( Hz)
1H
Ar-H3
Deshielded by the adjacent electronegative Bromine (ortho-effect).
7.35
Doublet of Doublets
1H
Ar-H6
Ortho to the aminomethyl group.
7.28
Triplet (apparent)
1H
Ar-H5
Para to the aminomethyl group.
7.12
Triplet (apparent)
1H
Ar-H4
Meta to the aminomethyl group.
3.93
Singlet
2H
Ar-CH-N
Benzylic protons. Shifted downfield vs. benzylamine (~3.8) due to ortho-Br steric/electronic influence.
1.60
Broad Singlet
2H
-NH
Exchangeable. Chemical shift varies with concentration and water content.
C NMR (100 MHz, CDCl
)
The carbon spectrum confirms the skeleton and the oxidation state of the carbons.
Shift (, ppm)
Assignment
Structural Note
141.5
C1 (Quaternary)
Ipso-carbon attached to the CH group.
132.8
C3 (CH)
Carbon adjacent to Bromine (deshielded).
128.8
C4 (CH)
Aromatic ring carbon.
128.5
C5 (CH)
Aromatic ring carbon.
127.4
C6 (CH)
Aromatic ring carbon.
123.8
C2 (Quaternary)
Diagnostic: Ipso-carbon attached to Bromine. Upfield shift due to the "Heavy Atom Effect" of Br.
46.5
Benzylic C H
Typical range for primary benzylic amines.
Visualization: NMR Connectivity Logic
This diagram correlates the atomic structure to the observed signals, visualizing the "deshielding" logic.
Caption: Mechanistic correlation between structural features and NMR chemical shift perturbations.
Part 5: Quality Control & Impurity Profiling
When synthesizing or purchasing this reagent, specific impurities are common. Use the following markers to validate purity.
2-Bromobenzonitrile (Starting Material):
Detection: Look for a sharp IR peak at ~2230 cm
(CN stretch).
NMR: Absence of CH
peak at 3.93 ppm.
2-Bromobenzyl Alcohol (Reduction Byproduct):
Detection:
H NMR CH shift moves to ~4.7 ppm .
MS: M
186/188 (Oxygen replaces NH, mass shift +1).
Dibenzylamine Dimer (Over-alkylation):
Detection: MS shows M
at ~353/355/357 (distinct triplet pattern for Br).
NMR: New CH
singlet appearing slightly upfield or downfield depending on salt formation.
Part 6: Experimental Protocol for Spectral Acquisition
To ensure data matches the values above, follow this standardized preparation protocol.
1. NMR Sample Preparation:
Solvent: Use CDCl
(99.8% D) neutralized with basic alumina if the amine is sensitive to acid traces in aged chloroform.
Concentration: Dissolve ~10 mg of oil in 0.6 mL solvent.
Reference: Ensure TMS is present (0.03% v/v).
Acquisition: Run 16 scans for
H; 256-512 scans for C.
2. IR Sample Preparation:
Method: Neat liquid film on NaCl/KBr plates is preferred over ATR for resolution of the amine doublet.
Procedure: Place 1 drop of the oil between plates. Press gently to form a thin film.
3. Storage:
Store the reference sample at 2-8°C under Argon. If the liquid turns brown, re-distill before spectral analysis.
References
National Institute of Standards and Technology (NIST). Mass Spectrum of Benzylamine analogs (Class-based fragmentation rules). NIST Chemistry WebBook, SRD 69.[4]
[Link][4]
SDBS. Spectral Database for Organic Compounds. SDBS No. 3452 (General Benzylamine Derivatives). National Institute of Advanced Industrial Science and Technology (AIST).
[Link]
chromatographic separation of (2-Bromophenyl)methylamine
An In-Depth Guide to the Chromatographic Separation of (2-Bromophenyl)methylamine Authored by: A Senior Application Scientist Introduction: The Significance of Purifying (2-Bromophenyl)methylamine (2-Bromophenyl)methylam...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Chromatographic Separation of (2-Bromophenyl)methylamine
Authored by: A Senior Application Scientist
Introduction: The Significance of Purifying (2-Bromophenyl)methylamine
(2-Bromophenyl)methylamine is a primary amine that serves as a crucial building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring a reactive bromine atom and a nucleophilic amino group, makes it a versatile precursor for constructing more complex molecular architectures.[2] Like many primary amines used in drug development, (2-Bromophenyl)methylamine is a chiral compound, existing as two non-superimposable mirror images, or enantiomers.
Regulatory bodies like the FDA and EMA have shown a strong preference for single-enantiomer drugs, as different enantiomers can exhibit widely varying pharmacological, metabolic, and toxicological profiles.[3] Therefore, the ability to separate and quantify these enantiomers is not merely an analytical task but a critical step in ensuring the safety and efficacy of a final drug product. This guide provides a detailed exploration of the principles and protocols for the successful , with a primary focus on enantioselective High-Performance Liquid Chromatography (HPLC).
Core Principles: Navigating the Challenges of Amine Separation
The chromatographic analysis of primary amines like (2-Bromophenyl)methylamine presents unique challenges. The basic nature of the amine group (pKa ≈ 7.8-9.5) can lead to strong interactions with acidic residual silanol groups on the surface of silica-based stationary phases. This interaction often results in poor chromatographic performance, characterized by significant peak tailing and low resolution.
To overcome this, two primary strategies are employed:
Mobile Phase Modification : The addition of a small amount of a competing base (e.g., triethylamine, butylamine) or acid (e.g., trifluoroacetic acid) to the mobile phase is critical. A basic additive neutralizes the acidic silanol sites, while an acidic additive protonates the amine, leading to more uniform interactions and improved peak symmetry.[4][5]
Stationary Phase Selection : For enantiomeric separations, the choice of a Chiral Stationary Phase (CSP) is paramount.[6][7] CSPs create a chiral environment that allows for differential interaction with the two enantiomers, enabling their separation. Polysaccharide-based CSPs are particularly effective for a broad range of compounds, including primary amines.[4][8]
The following workflow outlines the logical progression from sample preparation to final analysis for achieving successful chiral separation.
Figure 1: High-level workflow for chiral HPLC separation.
Application Protocol: Enantioselective Separation via Chiral HPLC
This protocol details a robust method for separating the enantiomers of (2-Bromophenyl)methylamine using a polysaccharide-based CSP. This approach is favored for its broad selectivity and proven success with primary amines.[4][8]
I. Instrumentation and Materials
System : Standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
Chiral Stationary Phase : A polysaccharide-based column is recommended. Choices include amylose or cellulose derivatives.
Example Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or a similar phase known for amine separation.[6]
Reagents : HPLC-grade solvents are mandatory.
n-Hexane or Heptane
2-Propanol (IPA) or Ethanol
Acetonitrile (ACN)
Butylamine (BA) or Triethylamine (TEA)
II. Chromatographic Conditions & Rationale
The separation can be approached using either Normal Phase (NP) or Polar Organic (PO) mode. The conditions below provide excellent starting points for method development.
Parameter
Normal Phase (NP) Conditions
Polar Organic (PO) Conditions
Rationale for Selection
Stationary Phase
Chiralpak® IA (250 x 4.6 mm, 5 µm)
Chiralpak® IA (250 x 4.6 mm, 5 µm)
Polysaccharide CSPs offer a wide range of chiral recognition mechanisms (H-bonding, dipole-dipole) suitable for primary amines.[8]
NP mode often provides higher selectivity. PO mode is useful for analytes with higher polarity and can offer different elution orders.[4]
Additive
0.1% Butylamine (BA)
0.1% Butylamine (BA)
The basic additive is crucial for masking residual silanol groups on the silica support, preventing peak tailing and ensuring sharp, symmetrical peaks.[4]
Flow Rate
1.0 mL/min
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.
Column Temp.
25 °C
25 °C
Temperature can affect selectivity; starting at ambient temperature is standard practice.
Detection
UV at 220 nm
UV at 220 nm
The phenyl ring provides strong UV absorbance at lower wavelengths.
Injection Vol.
5 µL
5 µL
Adjust based on sample concentration and detector response.
III. Step-by-Step Experimental Protocol
1. Mobile Phase Preparation:
NP Example : For 1 L of mobile phase, carefully measure 900 mL of n-Hexane and 100 mL of 2-Propanol.
Add 1.0 mL of Butylamine to the mixture.
Mix thoroughly and degas the solution using sonication or vacuum filtration for at least 15 minutes.
2. Sample Preparation:
Prepare a stock solution of racemic (2-Bromophenyl)methylamine at a concentration of 1.0 mg/mL.
The recommended diluent is a 50:50 mixture of Hexane and 2-Propanol or another solvent miscible with the mobile phase.
Prepare a working solution by diluting the stock solution to approximately 0.1 mg/mL using the same diluent.
3. System Equilibration & Analysis:
Install the chiral column and set the column thermostat to 25 °C.
Purge the pump with the prepared mobile phase.
Equilibrate the entire system by running the mobile phase through the column at the set flow rate (1.0 mL/min) until a stable, noise-free baseline is observed on the detector (typically 30-60 minutes).
Inject 5 µL of the prepared sample solution onto the column.
Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomer peaks.
4. Data Processing and Interpretation:
Identify the two enantiomer peaks in the chromatogram.
Calculate the Resolution factor (Rs) between the peaks. A value of Rs ≥ 1.5 indicates baseline separation, which is ideal for accurate quantification.
Determine the enantiomeric excess (% ee) using the peak areas (A1 and A2) of the two enantiomers:
% ee = |(A1 - A2) / (A1 + A2)| × 100
Protocol Validation: Ensuring Trustworthiness
To ensure the developed method is reliable and robust, it must be validated according to guidelines from the International Council for Harmonisation (ICH). Key validation parameters include:
Specificity : The ability to assess the analyte unequivocally in the presence of other components. This is confirmed by injecting a blank (diluent) and observing no interfering peaks at the retention times of the enantiomers.
Linearity : Demonstrating that the detector response is directly proportional to the analyte concentration over a defined range.
Precision : The closeness of agreement between a series of measurements. Assessed at both the intra-day (repeatability) and inter-day (intermediate precision) levels.
Accuracy : The closeness of the test results to the true value, often determined by spike/recovery experiments.
Limit of Quantitation (LOQ) : The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Alternative Method: Achiral Purity Analysis by RP-HPLC
For assessing the overall purity of (2-Bromophenyl)methylamine without separating enantiomers, a standard Reversed-Phase (RP-HPLC) method is suitable.
Parameter
RP-HPLC Conditions
Stationary Phase
C18 Column (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase
Acetonitrile : Water (with 0.1% TFA), Gradient
Gradient
10% to 90% Acetonitrile over 15 minutes
Additive
0.1% Trifluoroacetic Acid (TFA)
Flow Rate
1.0 mL/min
Detection
UV at 220 nm
Rationale: The C18 phase separates compounds based on hydrophobicity. Adding 0.1% TFA to the mobile phase protonates the amine, ensuring a single ionic form and leading to sharp, symmetrical peaks by minimizing silanol interactions.[9]
References
Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. National Institutes of Health (NIH). [Link]
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]
Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. MDPI. [Link]
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]
experimental protocols using (2-Bromophenyl)methylamine
An In-Depth Guide to the Synthetic Utility of (2-Bromophenyl)methylamine: Protocols and Applications Authored by: A Senior Application Scientist Introduction: The Strategic Value of a Bifunctional Building Block In the l...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Synthetic Utility of (2-Bromophenyl)methylamine: Protocols and Applications
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of modern synthetic and medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. (2-Bromophenyl)methylamine is a prime example of a versatile bifunctional building block, offering chemists two distinct and highly valuable reactive handles within a single, simple molecule: a nucleophilic primary amine and a synthetically versatile aryl bromide.[1][2] This unique combination allows for sequential or orthogonal functionalization, making it a coveted precursor for a wide array of molecular scaffolds, particularly in the synthesis of novel pharmaceutical agents and functional materials.[3][4][5][6]
The primary amine moiety serves as a classical nucleophile, readily participating in N-alkylation, acylation, and reductive amination reactions. More significantly, the 2-bromo-substituted phenyl ring is an ideal substrate for modern palladium-catalyzed cross-coupling reactions.[6][7] This enables the facile construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental to the assembly of biaryl systems and complex amine derivatives prevalent in drug discovery.[8][9]
This technical guide moves beyond a simple recitation of procedures. It is designed to provide researchers, scientists, and drug development professionals with a deep, field-tested understanding of how to leverage (2-Bromophenyl)methylamine in key synthetic transformations. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative literature to ensure both reliability and scientific rigor.
Physicochemical Properties and Safety Mandates
A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation.
(2-Bromophenyl)methylamine and its related compounds are classified as hazardous substances. Strict adherence to safety protocols is non-negotiable.
Hazard Classification: The compound is often classified as causing skin irritation/corrosion and serious eye damage.[10][11][12] It may also be harmful if swallowed.[2]
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.
Handling: All manipulations must be performed within a certified chemical fume hood to avoid inhalation of vapors.[11][12] Ensure that an eyewash station and safety shower are immediately accessible.[10]
Incompatibilities: Avoid contact with strong oxidizing agents.[10]
Disposal: Dispose of all waste, including empty containers, in accordance with local, state, and federal regulations for hazardous chemical waste.[12]
The true synthetic power of (2-Bromophenyl)methylamine is unlocked through palladium-catalyzed cross-coupling reactions. The carbon-bromine bond provides a reliable site for oxidative addition to a palladium(0) catalyst, initiating catalytic cycles that form new, valuable chemical bonds. We will focus on two of the most impactful and widely adopted transformations: the Buchwald-Hartwig Amination (for C-N bond formation) and the Suzuki-Miyaura Coupling (for C-C bond formation).[6][7]
Application Protocol 1: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by providing a general and high-yielding method for coupling amines with aryl halides.[13][14] This reaction is indispensable for creating the diarylamine and N-aryl benzylamine scaffolds found in countless bioactive molecules.
Objective: To provide a general, reliable protocol for the palladium-catalyzed coupling of an amine with the aryl bromide moiety of (2-Bromophenyl)methylamine to synthesize N-substituted-2-(aminomethyl)aniline derivatives.
Causality in Reagent Selection:
Catalyst System: A palladium(0) species is the active catalyst. It is often generated in situ from a stable palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃.
Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands (often called "Buchwald ligands" like XPhos or SPhos) are essential.[15] They stabilize the palladium center, promote the crucial oxidative addition step, and facilitate the final reductive elimination to release the product.[15] Bidentate ligands like BINAP were among the first effective systems developed.[13][16]
Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, making it a more active nucleophile for the palladium complex. Sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) are common choices.[16]
The Strategic Utility of (2-Bromophenyl)methylamine in the Synthesis of Bioactive Heterocyclic Scaffolds
(2-Bromophenyl)methylamine has emerged as a versatile and highly valuable starting material in the synthesis of a diverse array of heterocyclic compounds, many of which form the core of medicinally important molecules. I...
Author: BenchChem Technical Support Team. Date: February 2026
(2-Bromophenyl)methylamine has emerged as a versatile and highly valuable starting material in the synthesis of a diverse array of heterocyclic compounds, many of which form the core of medicinally important molecules. Its unique structural arrangement, featuring a nucleophilic primary amine and a strategically positioned bromine atom on an aromatic ring, provides a powerful platform for the construction of fused ring systems through various metal-catalyzed and classical cyclization strategies. This guide offers an in-depth exploration of the application of (2-bromophenyl)methylamine in the synthesis of key heterocyclic frameworks, including quinazolines, and proposes evidence-based protocols for the construction of benzazepines and benzodiazepines.
I. Synthesis of Quinolines: A Workhorse in Medicinal Chemistry
The quinazoline scaffold is a prominent feature in numerous approved drugs and clinical candidates, exhibiting a wide range of biological activities. (2-Bromophenyl)methylamine serves as an excellent precursor for the construction of this important heterocycle, primarily through copper- and palladium-catalyzed cascade reactions.
A. Copper-Catalyzed Synthesis of Quinolines
Copper catalysis offers a cost-effective and efficient means of synthesizing quinazolines from (2-bromophenyl)methylamine. Two of the most well-established methods involve the reaction with amides or amidines, proceeding through a sequential Ullmann-type coupling and aerobic oxidation.[1][2]
A ligand-free, copper-catalyzed approach allows for the straightforward synthesis of quinazoline derivatives from readily available (2-bromophenyl)methylamines and amides.[1] The reaction cascade involves a sequential Ullmann-type coupling followed by aerobic oxidation.
Protocol 1: Copper-Catalyzed Synthesis of Quinolines from (2-Bromophenyl)methylamine and Amides [3][4]
Materials:
(2-Bromophenyl)methylamine
Substituted amide (e.g., benzamide)
Copper(I) iodide (CuI)
Potassium carbonate (K₂CO₃)
2-Propanol
Schlenk tube or sealed reaction vessel
Procedure:
To a Schlenk tube, add (2-bromophenyl)methylamine (1.0 mmol), the amide (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol).
Evacuate and backfill the tube with air.
Add 2-propanol (3 mL).
Seal the tube and heat the reaction mixture at 110 °C for 24 hours.
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired quinazoline derivative.
The reaction of (2-bromophenyl)methylamines with amidine hydrochlorides, catalyzed by copper(I) bromide, provides a direct route to quinazolines. This process also proceeds via a sequential intermolecular N-arylation, intramolecular nucleophilic substitution, and subsequent aerobic oxidation.[1][3]
Protocol 2: Copper-Catalyzed Synthesis of Quinolines from (2-Bromophenyl)methylamine and Amidines [3]
Materials:
(2-Bromophenyl)methylamine
Amidine hydrochloride
Copper(I) bromide (CuBr)
Potassium carbonate (K₂CO₃)
Dimethyl sulfoxide (DMSO)
Schlenk tube or sealed reaction vessel
Procedure:
In a Schlenk tube, combine (2-bromophenyl)methylamine (1.0 mmol), the amidine hydrochloride (1.2 mmol), copper(I) bromide (0.1 mmol, 10 mol%), and potassium carbonate (2.5 mmol).
Evacuate and backfill the tube with a nitrogen atmosphere.
Add DMSO (3 mL).
Seal the tube and heat the reaction mixture at 100 °C for 24 hours.
Upon cooling, pour the reaction mixture into water and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the residue by column chromatography to yield the target quinazoline.
Table 1: Comparison of Copper-Catalyzed Quinazoline Syntheses
Palladium catalysis offers an alternative and highly efficient route to quinazolines, particularly through a one-pot N-arylation of amidines followed by cyclization.[5][6][7]
Protocol 3: Palladium-Catalyzed One-Pot Synthesis of Quinolines [6]
N-Arylation: In a Schlenk tube under an inert atmosphere, combine the amidine hydrochloride (1.1 mmol), (2-bromophenyl)methylamine (1.0 mmol), Pd₂(dba)₃ (as per optimized catalyst loading), tBuBrettPhos, and Cs₂CO₃ (2.6 mmol).
Add t-BuOH and heat the mixture at 85-110 °C for 2 hours.
Cyclization: Cool the reaction mixture to room temperature. Add the desired aldehyde (1.5 mmol) and additional Cs₂CO₃ (1.0 mmol).
Stir the mixture at 110 °C for 12 hours.
Oxidation: Add DDQ (1.2 mmol) and continue stirring at 110 °C for another 12 hours.
After cooling, dilute the reaction with ethyl acetate and filter.
Wash the filtrate with saturated aqueous sodium bicarbonate, then brine.
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Mechanistic Insights into Quinazoline Formation
The copper-catalyzed synthesis of quinazolines from (2-bromophenyl)methylamine is believed to proceed through a catalytic cycle initiated by the coordination of the copper(I) catalyst to the amine.[2][4] This is followed by an Ullmann-type N-arylation with the amide or amidine. Subsequent intramolecular cyclization and aerobic oxidation lead to the aromatic quinazoline product.
Figure 1: General workflow for copper-catalyzed quinazoline synthesis.
II. Proposed Synthesis of Benzazepines via Intramolecular Heck Reaction
The 3-benzazepine core is present in several biologically active compounds. While a direct synthesis from (2-bromophenyl)methylamine is not extensively documented, a plausible and powerful approach involves a two-step sequence: N-allylation followed by an intramolecular Heck reaction.[8][9][10]
A. Step 1: N-Allylation of (2-Bromophenyl)methylamine
The first step involves the introduction of an allyl group onto the nitrogen atom of (2-bromophenyl)methylamine. This can be readily achieved using allyl bromide in the presence of a base.[11]
Proposed Protocol 4: N-Allylation of (2-Bromophenyl)methylamine [11][12][13]
Materials:
(2-Bromophenyl)methylamine
Allyl bromide
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
Acetonitrile or Dimethylformamide (DMF)
Round-bottom flask
Procedure:
Dissolve (2-bromophenyl)methylamine (1.0 mmol) and K₂CO₃ (1.5 mmol) in acetonitrile (10 mL) in a round-bottom flask.
Add allyl bromide (1.1 mmol) dropwise to the stirred solution at room temperature.
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
Once the starting material is consumed, filter off the inorganic salts and concentrate the filtrate.
Purify the crude N-allyl-(2-bromophenyl)methylamine by column chromatography.
B. Step 2: Intramolecular Heck Reaction for Benzazepine Formation
The intramolecular Heck reaction is a robust method for the formation of cyclic structures, including seven-membered rings.[14] The N-allylated intermediate from the previous step is an ideal substrate for this palladium-catalyzed cyclization.
Proposed Protocol 5: Intramolecular Heck Cyclization to Form a 3-Benzazepine [8]
Materials:
N-allyl-(2-bromophenyl)methylamine
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃)
Triethylamine (Et₃N)
Acetonitrile or DMF
Microwave reactor or sealed tube
Procedure:
To a microwave vial or sealed tube, add N-allyl-(2-bromophenyl)methylamine (1.0 mmol), Pd(OAc)₂ (5-10 mol%), and PPh₃ (10-20 mol%).
Add triethylamine (2.0 mmol) and acetonitrile (5 mL).
Seal the vessel and heat the reaction mixture in a microwave reactor at a suitable temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes), or alternatively, heat in a sealed tube in an oil bath.
Monitor the reaction for the consumption of the starting material.
After cooling, dilute the mixture with ethyl acetate and filter through Celite.
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the product by column chromatography to obtain the desired 3-benzazepine derivative.
Mechanistic Considerations for the Intramolecular Heck Reaction
The catalytic cycle of the intramolecular Heck reaction involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the tethered alkene into the aryl-palladium bond.[14][15][16] Subsequent β-hydride elimination regenerates the Pd(0) catalyst and yields the cyclized product.
Figure 2: Catalytic cycle for the intramolecular Heck reaction.
III. Proposed Synthesis of Benzodiazepines via Intramolecular Buchwald-Hartwig Amination
The 1,4-benzodiazepine framework is central to a class of widely prescribed psychoactive drugs. A convergent and powerful strategy for their synthesis is the intramolecular Buchwald-Hartwig amination.[17][18] Starting from (2-bromophenyl)methylamine, a two-step sequence involving N-acylation followed by palladium-catalyzed C-N bond formation is a highly plausible route.
A. Step 1: N-Acylation with 2-Bromobenzoyl Chloride
The initial step involves the formation of an amide bond between (2-bromophenyl)methylamine and 2-bromobenzoyl chloride. This creates a precursor containing two aryl bromide moieties poised for intramolecular coupling.[19][20][21]
Proposed Protocol 6: N-Acylation of (2-Bromophenyl)methylamine [19]
Materials:
(2-Bromophenyl)methylamine
2-Bromobenzoyl chloride
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
Dichloromethane (DCM)
Round-bottom flask
Procedure:
In a round-bottom flask under an inert atmosphere, dissolve (2-bromophenyl)methylamine (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous DCM.
Cool the solution to 0 °C in an ice bath.
Add a solution of 2-bromobenzoyl chloride (1.05 mmol) in DCM dropwise.
Allow the reaction to warm to room temperature and stir for 2-4 hours.
Monitor the reaction by TLC.
Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude N-(2-bromobenzyl)-2-bromobenzamide, which may be used directly in the next step or purified by chromatography.
B. Step 2: Intramolecular Buchwald-Hartwig Amination
The di-brominated amide is an excellent substrate for an intramolecular Buchwald-Hartwig amination to form the seven-membered diazepine ring.[2][17][22]
Proposed Protocol 7: Intramolecular Buchwald-Hartwig Amination for Benzodiazepine Synthesis [2][22]
Materials:
N-(2-bromobenzyl)-2-bromobenzamide
Palladium(II) acetate (Pd(OAc)₂)
A suitable phosphine ligand (e.g., SPhos, XPhos, or BINAP)
A strong, non-nucleophilic base (e.g., cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu))
Anhydrous toluene or dioxane
Schlenk tube or sealed reaction vessel
Procedure:
To a Schlenk tube, add Pd(OAc)₂ (2-5 mol%), the phosphine ligand (4-10 mol%), and the base (2.0 mmol).
Evacuate and backfill the tube with an inert gas (e.g., argon).
Add a solution of N-(2-bromobenzyl)-2-bromobenzamide (1.0 mmol) in anhydrous toluene.
Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.
Monitor the reaction by TLC or LC-MS.
After cooling, dilute with ethyl acetate and filter through a plug of silica gel.
Concentrate the filtrate and purify the crude product by column chromatography to yield the desired benzodiazepine derivative.
Mechanistic Pathway of Buchwald-Hartwig Amination
The mechanism of the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle.[18][23][24] The key steps are the oxidative addition of the aryl bromide to the Pd(0) complex, coordination and deprotonation of the amine (or amide in this intramolecular case), and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.
Figure 3: Simplified catalytic cycle for intramolecular Buchwald-Hartwig amination.
IV. Conclusion
(2-Bromophenyl)methylamine stands out as a pivotal building block in the synthesis of nitrogen-containing heterocycles. While its application in the construction of quinazolines is well-established and highly efficient, its potential extends to the synthesis of larger ring systems like benzazepines and benzodiazepines. The proposed protocols, grounded in robust and widely-used synthetic methodologies, offer a strategic blueprint for accessing these valuable scaffolds, thereby empowering researchers in drug discovery and development to expand their chemical libraries with novel and potentially bioactive compounds. The strategic placement of the amino and bromo functionalities within this simple starting material ensures its continued relevance in the ever-evolving field of heterocyclic chemistry.
References
Wang, C., Li, S., Liu, H., Jiang, Y., & Fu, H. (2010). A simple and efficient, ligand-free copper-catalyzed approach to quinazoline derivatives. Journal of Organic Chemistry, 75(22), 7936-7938. [Link]
A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration. (2015). RSC Advances, 5(115), 95267-95275. [Link]
Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. (2024). Molecules, 29(10), 2353. [Link]
INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. (n.d.). HETEROCYCLES, 89(2), 337. [Link]
DMSO–allyl bromide: a mild and efficient reagent for atom economic one-pot N-allylation and bromination of 2°-aryl amines, indoles and 7-aza indoles. (2022). New Journal of Chemistry, 46(4), 1630-1643. [Link]
The Intramolecular Heck Reaction. (n.d.). Organic Reactions. [Link]
Palladium-catalyzed N-monoarylation of amidines and a one-pot synthesis of quinazoline derivatives. (2012). Organic Letters, 14(14), 3800-3803. [Link]
Copper-catalyzed synthesis of quinazolines via cascade cyclization/hydrodehalogenation. (2018). New Journal of Chemistry, 42(12), 9528-9531. [Link]
Facile and Simple Synthesis of N-Alkyl and N-Aryl 2-Benzazepines by Nucleophilic Heteroannulation. (2016). Polycyclic Aromatic Compounds, 38(2), 1-13. [Link]
REGIOSELECTIVE N-ACYLATION OF. (2014). INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES, 3(3). [Link]
Synthesis of fused N-heterocycles utilizing the heterocyclic enamine protocol. (2003). Arkivoc, 2003(11), 31-39. [Link]
SYNTHESIS OF SYMMETRICAL trans -STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES WITH. (n.d.). Organic Syntheses. [Link]
A Review: Organic Synthesis of Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications. (2025). International Journal of Innovative Science and Research Technology, 10(9). [Link]
Sequential N-Arylation of Primary Amines as a Route To Alkyldiarylamines. (n.d.). [Link]
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry, 14, 1032-1039. [Link]
Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl... (n.d.). [Link]
Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strateg. (2014). RSC Advances, 4(56), 29775-29779. [Link]
INVESTIGATIONS SYNTHESIS, CHARACTERIZATION AND EVALUATION OF THE ANTICACANCER ACTIVITY OF NOVEL 2-AMINOPHENYLTHIAZOLE DERIVED HETEROCYCLES. (2018). [Link]
N-Monobenzoylation (acetylation, arylsulfonation), N-, C- di- and N-, C-, O- tribenzoylation of 5H(chloro, nitro)-2-methyl(ethyl. (2015). Advances in Chemistry, 2015. [Link]
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2016). Molecules, 21(9), 1233. [Link]
Synthesis and Characterization of Some Interesting Heterocyclic Compounds Derived from 1-(4-bromophenyl)-3-(4-(dimethyl amino) phenyl) prop-2-en-1-one. (2018). International Journal of Chemical Studies, 6(5), 2378-2384. [Link]
Direct α-Cross-Coupling of Benzylamines with Bulky Alkyl Iodides Enabled by Radical Carbonyl Catalysis. (2025). Angewandte Chemie International Edition, 64(7). [Link]
N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. (2020). Polymers, 12(12), 2919. [Link]
Technical Support Center: Purification of (2-Bromophenyl)methylamine
Ticket ID: #PUR-2B-BNZ-001 Status: Open Assigned Specialist: Senior Application Scientist Introduction Welcome to the technical support hub for (2-Bromophenyl)methylamine (CAS: 3959-05-3). This guide addresses the specif...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #PUR-2B-BNZ-001
Status: Open
Assigned Specialist: Senior Application Scientist
Introduction
Welcome to the technical support hub for (2-Bromophenyl)methylamine (CAS: 3959-05-3). This guide addresses the specific challenges of purifying this halogenated benzylamine. Unlike simple amines, the ortho-bromo substituent introduces steric bulk and lipophilicity that significantly alters solubility and crystallization behavior compared to unsubstituted benzylamine.
Below are the three validated purification tiers, structured from standard workup to high-purity isolation.
Quick Reference Data
Property
Value
Notes
State (Free Base)
Clear to yellow liquid
Oxidizes to brown upon air exposure (absorbs CO₂).
), becoming water-soluble. Neutral impurities (nitrile, alcohol) stay in the organic layer.
Wash: Wash the combined aqueous acidic layers with fresh DCM (1x) to remove entrained neutrals.
Basification: Cool the aqueous layer on ice. Slowly add 6M NaOH until pH > 12.
Checkpoint: The solution will turn cloudy as the free base oil separates.
Re-extraction: Extract the aqueous mixture with DCM (3x).
Drying: Dry combined organics over anhydrous
, filter, and concentrate in vacuo.
Troubleshooting (Q&A)
Q: My yield is significantly lower than expected after extraction.A: This is likely a pH issue. The ortho-bromo group reduces the basicity slightly, but more importantly, it increases lipophilicity. If the pH is not strictly >12 , a significant portion of the amine remains as a salt in the aqueous phase. Use a pH meter, not just litmus paper.
Q: I have a stubborn emulsion during the basic extraction.A: The high density of the brominated aromatic ring (~1.5 g/mL) can match the density of certain aqueous buffers, preventing phase separation.
Fix: Add Brine (saturated NaCl) to the aqueous phase to increase its density, or switch the organic solvent from DCM to Diethyl Ether (much lower density).
Module 2: Salt Formation & Recrystallization (High Purity)
Use Case: Isolating >99% pure material for biological assays or crystallography. The HCl salt is far more stable than the free base.
The Workflow
Figure 1: Decision logic for converting (2-Bromophenyl)methylamine free base to its hydrochloride salt.
Detailed Recrystallization Protocol
Solvent System: Boiling Ethanol (EtOH) is the solvent; Diethyl Ether (
) is the anti-solvent.
Dissolve the crude HCl salt in the minimum amount of boiling EtOH.
Remove from heat. Add warm
dropwise until persistent cloudiness appears.
Add 1-2 drops of EtOH to clear the solution.
Allow to cool slowly to room temperature, then place in a -20°C freezer.
Critical Step: The ortho-bromo substituent disrupts crystal packing. If an oil forms instead of crystals, reheat and add a seed crystal or scratch the glass vigorously.
Module 3: Chromatography & Analysis
Use Case: separating the amine from the "dimer" impurity (Secondary amine: Bis(2-bromobenzyl)amine) which behaves similarly in acid-base extractions.
HPLC Method (Reverse Phase)
Standard C18 methods often fail due to peak tailing caused by the interaction of the amine with residual silanols on the column.
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
Mobile Phase A: Water + 0.1% Triethylamine (TEA) (pH adjusted to 3.0 with Phosphoric Acid).
Why TEA? It acts as a "sacrificial base," saturating silanol sites so your analyte doesn't stick.
Detection: UV @ 210 nm (Amine absorption is weak; Bromo-phenyl absorbs well here).
Troubleshooting (Q&A)
Q: My peak is tailing badly.A: You are likely using a neutral pH buffer or no modifier. Amines interact strongly with silica at neutral pH.
Fix: Switch to the High pH method (10mM Ammonium Bicarbonate, pH 10) if your column is alkali-stable (e.g., Waters XBridge). At pH 10, the amine is uncharged and elutes as a sharp peak.
Q: I see a "ghost peak" eluting much later.A: This is the Dimer (Secondary Amine) . It is more lipophilic (two aromatic rings).
Fix: Extend your gradient hold at 90% Acetonitrile for 5 minutes to ensure this washes off, otherwise it will elute in the next injection.
References
PubChem. N-[(2-bromophenyl)methyl]-2-methylpentan-3-amine (Compound Summary). National Library of Medicine. Link
(2-Bromophenyl)methylamine is a critical building block in medicinal chemistry, often serving as a scaffold for isoindolinones and quinazolines.[1] Its synthesis is frequently plagued by three failure modes: dimerization (formation of secondary amines), debromination (loss of the halogen), and work-up losses due to solubility issues.
Use the following decision matrix to select the optimal protocol for your specific constraints.
Figure 1: Synthetic route decision tree based on starting material availability and purity requirements.[1]
Detailed Experimental Protocols
Protocol A: Reductive Amination (The "Go-To" Method)
Primary Challenge: Dimerization. The product amine reacts with the starting aldehyde to form a secondary amine (dimer), drastically reducing yield.
Optimization Strategy: Use a massive excess of ammonium source and a specific reducing agent sequence.[1]
Step-by-Step Workflow:
Imine Formation: Dissolve 2-bromobenzaldehyde (1.0 equiv) in Methanol (0.5 M). Add Ammonium Acetate (15.0 equiv) .[1]
Critical: Do not add the reducing agent yet. Stir for 2 hours at room temperature to push the equilibrium toward the imine.
Why NaBH3CN? It is less aggressive than NaBH4 and selectively reduces the imine over the aldehyde at pH 6-7, preventing alcohol byproducts [1].
Quench: Stir for 12-16 hours. Quench with concentrated HCl until pH < 2 (destroys excess hydride and protonates the amine).
Work-up (The Yield Saver):
Wash the acidic aqueous layer with Diethyl Ether (removes neutral impurities/unreacted aldehyde).
Basify the aqueous layer to pH > 12 using 10M NaOH.
Extract with DCM (3x).[1][2] The amine is now in the organic layer.[3]
Protocol B: Chemoselective Nitrile Reduction
Primary Challenge: Debromination.[1][4] Standard hydrogenation (Pd/C, H2) or LiAlH4 often cleaves the Ar-Br bond.
Optimization Strategy: Use Borane-THF complexes which are chemoselective for nitriles over aryl halides [2].[1]
Step-by-Step Workflow:
Setup: Under Argon/N2, dissolve 2-bromobenzonitrile (1.0 equiv) in anhydrous THF.
Addition: Add BH3·THF complex (1M, 2.5 equiv) dropwise at 0°C.[1]
Reflux: Heat to reflux for 4 hours.
Hydrolysis: Cool to 0°C. Carefully add Methanol (excess) to destroy excess borane.
Critical Step: Add 6M HCl and reflux for 1 hour. This breaks the boron-amine complex, which is otherwise stable and traps your yield in the aqueous phase.
Troubleshooting Center & FAQs
This section addresses specific failure modes reported by users.
Issue 1: "My yield is 30-40%, and I see a large peak at M+184 relative to the product."
Diagnosis: You have formed the dimer (secondary amine). The M+184 mass difference corresponds to the addition of another benzyl unit minus ammonia.
Solution:
Increase NH4OAc: Bump equivalents from 5x to 15-20x .
Switch Solvent: Use 2,2,2-Trifluoroethanol (TFE) instead of Methanol. TFE stabilizes the iminium ion and discourages dimer formation [3].
Issue 2: "I lost the Bromine atom (Product Mass M-79)."
Diagnosis: Debromination occurred.[1] This happens if you used Pd/C with Hydrogen or Lithium Aluminum Hydride (LiAlH4).[1]
Solution:
Switch Reagent: Move to Borane-DMS or NaBH4 + NiCl2 (catalytic) .[1]
Protocol Adjustment: If you must use catalytic hydrogenation, use Pt/C (sulfided) or add a poison like ZnBr2 to inhibit oxidative addition into the C-Br bond.
Issue 3: "The product is stuck in the aqueous layer."
Diagnosis: Incorrect pH during extraction. Benzylamines are basic (pKa ~9.5).[1] At neutral pH, a significant portion remains protonated (water-soluble).[1]
Solution:
The "Hard Base" Rule: You must adjust the aqueous phase to pH 12-14 before organic extraction. Use pH paper to confirm; do not guess.[1]
Salting Out: Saturate the aqueous phase with NaCl (brine) before the final extraction to decrease the solubility of the organic amine in water.
Data & Reagent Comparison
Table 1: Reducing Agent Compatibility for 2-Bromobenzyl Systems
Understanding the failure point in Reductive Amination (Protocol A).
Figure 2: The competitive pathway leading to dimerization.[1] High concentrations of NH4OAc suppress the path from Product to Dimer.
References
Abdel-Magid, A. F., et al. (1996).[1][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
Brown, H. C., et al. (1982).[1] "Selective reductions. 30. Effect of cation and solvent on the reactivity of saline borohydrides." Journal of Organic Chemistry.
Nair, V., et al. (2004).[1] "Reductive amination of carbonyl compounds using NaBH4 in 2,2,2-trifluoroethanol." Tetrahedron Letters.
(2-Bromophenyl)methylamine is a deceptive scaffold. While it appears to be a simple bifunctional building block, the ortho-proximity of the nucleophilic primary amine (-NH
) and the electrophilic aryl bromide (Ar-Br) creates a unique "kill zone" for many standard catalytic cycles. This proximity often leads to catalyst poisoning via chelation , unwanted metallacycle formation , or competitive polymerization .
This guide addresses the three most common failure modes reported by our users: stalled Palladium couplings , failed Lithium-Halogen exchanges , and low-yielding intramolecular cyclizations .
Part 1: Palladium-Catalyzed Cross-Couplings (Buchwald/Suzuki)
Q: Why does my reaction stall at <10% conversion despite using active catalysts?
The Diagnosis:
You are likely experiencing The Chelation Trap . In standard catalytic cycles (e.g., Buchwald-Hartwig or Suzuki), the free primary amine and the oxidative addition intermediate (Pd-Ar) form a stable, 5-membered metallacycle. This "off-cycle" species is too stable to undergo reductive elimination or transmetallation, effectively sequestering your catalyst.
The Mechanism:
Oxidative Addition: Pd(0) inserts into the C-Br bond.
Chelation: The pendant -NH
coordinates to the Pd(II) center, displacing the phosphine ligand.
Arrest: The cycle stops because the amine is now acting as a tight ligand rather than a substrate.
Troubleshooting Protocol
Variable
Standard (Fail) Condition
Optimized (Success) Condition
Rationale
Protecting Group
None (Free Amine)
Boc or Benzyl
Masks the N-donor, preventing chelation. Boc is preferred for electronic deactivation.
Ligand Class
PPh, dppf
Dialkylbiaryl phosphines (e.g., XPhos, BrettPhos)
Bulky, electron-rich ligands prevent the amine from displacing them on the metal center.
Base
Carbonates (weak)
NaOtBu or LHMDS
Stronger bases facilitate faster transmetallation/amination before chelation sets in.
Visualizing the Failure Mode:
Part 2: Lithium-Halogen Exchange (The "Proton Quench")
Q: I used n-BuLi to lithiate the bromide, but I only recovered de-brominated starting material or protonated product. What happened?
The Diagnosis:
You fell victim to Stoichiometric Mismatch . The protons on the primary amine (
) are acidic enough to quench organolithium reagents faster than the Lithium-Halogen exchange occurs.
Scenario A (1 eq. n-BuLi): The BuLi acts as a base, deprotonating the amine. You generate the lithium amide (Ar-NH-Li), but the bromide remains untouched. Quenching gives back starting material.
Scenario B (2+ eq. n-BuLi): The first equivalent deprotonates the amine. The second performs the Li-Hal exchange. However, the resulting dianion is highly reactive and often insoluble, leading to complex aggregates that fail to react with your electrophile.
The "Double-Lithiated" Protocol (If protection is impossible)
If you cannot protect the amine, you must use a specific order of addition to generate the dianion successfully.
Solvent: Anhydrous THF (Ether is often too non-polar for the dianion).
Temperature: Cool to -78 °C .
Step 1: Add 1.05 eq. MeLi (Methyllithium). Why? MeLi is a better base for deprotonation and produces Methane gas (leaves system), whereas BuLi produces Butane (remains).
Step 2: Add 1.1 eq. t-BuLi (tert-Butyllithium). Why? t-BuLi is superior for Halogen-Lithium exchange and irreversible.
Electrophile: Add your electrophile (E+) in excess (3.0 eq).
Preferred Route: Silyl Protection
For consistent results, protect the amine in situ with LHMDS or permanently with Boc before lithiation.
Part 3: Intramolecular Cyclization (Isoindoline Synthesis)
Q: I am trying to cyclize 2-bromobenzylamine derivatives to isoindolines, but yields are low. Is it steric hindrance?
The Diagnosis:
It is rarely sterics. The failure is usually Enthalpic vs. Entropic Trade-off . While forming a 5-membered ring is kinetically favored (Baldwin's Rules: 5-exo-tet/trig), the reaction competes with intermolecular dimerization (polymerization).
Critical Factor: Concentration
High Conc. (>0.1 M): Favors intermolecular reaction (dimers/oligomers).
improving the selectivity of reactions with (2-Bromophenyl)methylamine
Technical Support Center: (2-Bromophenyl)methylamine Reaction Optimization Executive Summary (2-Bromophenyl)methylamine (2-BPMA) is a bifunctional scaffold critical for synthesizing isoindolines, tetrahydroisoquinolines,...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: (2-Bromophenyl)methylamine Reaction Optimization
Executive Summary
(2-Bromophenyl)methylamine (2-BPMA) is a bifunctional scaffold critical for synthesizing isoindolines, tetrahydroisoquinolines, and complex pharmacophores. Its dual reactivity—a nucleophilic primary benzylic amine and an electrophilic ortho-aryl bromide—presents a classic chemoselectivity paradox.
This guide addresses the three most frequent support tickets received regarding this molecule:
Catalyst Poisoning during Pd-catalyzed cross-coupling.
Over-Alkylation of the primary amine.
Cyclization Failures when attempting to build fused ring systems.
Module 1: Cross-Coupling Selectivity (The Aryl Bromide Focus)
User Query: "I am trying to perform a Suzuki coupling on the aryl bromide, but the reaction stalls or gives low yields. Is the free amine interfering?"
Technical Insight:
Yes. Free primary amines are potent Lewis bases that can coordinate to Palladium(II) intermediates, forming stable, catalytically inactive complexes (catalyst poisoning). Furthermore, the amine can compete as a nucleophile, leading to undesired Buchwald-Hartwig N-arylation byproducts.
Troubleshooting Protocol: Protecting the Catalyst
Option A: Ligand-Controlled Selectivity (No Protection Needed)
Use sterically demanding, electron-rich phosphine ligands that prevent amine coordination to the metal center.
Recommended Ligand:CataXCium A or BrettPhos .
Why: These bulky ligands facilitate oxidative addition and reductive elimination while sterically crowding out the amine from binding to the Pd center.
Option B: In-Situ "Masking" (Transient Protection)
If you lack specialized ligands, you can "mask" the amine without a formal protection step.
Method: Use the Hydrobromide Salt of 2-BPMA.
Mechanism: Protonation renders the nitrogen non-nucleophilic. The Suzuki coupling (base-mediated) will eventually deprotonate it, but the biphasic nature (e.g., Toluene/aq. K₂CO₃) often keeps the amine protonated in the aqueous phase or as a salt long enough for the organic-phase coupling to proceed.
Decision Matrix: Coupling Strategy
Module 2: N-Functionalization (The Amine Focus)
User Query: "I need to mono-alkylate the amine group. I keep getting a mixture of mono-, bis-, and trace quaternary salts. How do I stop at the secondary amine?"
Technical Insight:
Direct alkylation with alkyl halides is prone to the "runaway" effect because the product (secondary amine) is often more nucleophilic than the starting primary amine.
Comparative Protocol: Mono-Alkylation Strategies
Strategy
Reagents
Selectivity
Notes
Reductive Amination
Aldehyde + NaBH(OAc)₃
High (>95%)
Preferred Method. Forms imine intermediate which is selectively reduced. No over-alkylation risk.
Cesium Effect
Alkyl Halide + CsOH + 4Å Sieves
Moderate-High
Cs⁺ promotes mono-alkylation via a "coordination" effect. Requires strict anhydrous DMF.
Amine Salt
R-NH₂·HBr + R'-Br
High
The protonated starting material releases free amine slowly, keeping its concentration low relative to the alkyl halide.
Standard Operating Procedure (SOP): Reductive Amination
Imine Formation: Dissolve 2-BPMA (1.0 equiv) and Aldehyde (1.05 equiv) in DCE or MeOH. Stir 1-2h (add MgSO₄ if reaction is sluggish).
Reduction: Cool to 0°C. Add NaBH(OAc)₃ (1.5 equiv) portion-wise.
Workup: Quench with sat. NaHCO₃. The secondary amine is obtained cleanly.
Module 3: Cyclization & Scaffold Construction
User Query: "How do I cyclize this molecule to form Isoindolinones or Dihydroisoquinolines?"
Technical Insight:
The ortho-bromo substituent is a "handle" for intramolecular cyclization. The most robust pathway involves Palladium-Catalyzed Carbonylation .
Workflow: Synthesis of Isoindolin-1-ones
This reaction inserts Carbon Monoxide (CO) between the aryl ring and the amine nitrogen.
Reagents:
Pd(OAc)₂ (5 mol%)
Xantphos or dppf (5-10 mol%)
CO Source (CO gas balloon or Mo(CO)₆)
Base: Et₃N or K₂CO₃
Solvent: Toluene or DMF, 80-100°C
Mechanism:
Oxidative Addition: Pd(0) inserts into Ar-Br bond.[1]
CO Insertion: Forms Acyl-Pd complex.
Nucleophilic Attack: The pendant amine attacks the Acyl-Pd species.
Reductive Elimination: Closes the ring to form the lactam.
Pathway Visualization
References
Selective N-Alkylation (Cesium Effect)
Salvatore, R. N., et al. "Efficient synthesis of secondary amines by selective alkylation of primary amines." Tetrahedron 2001.
Source:
Suzuki Coupling of Unprotected Amines
Lykakis, I. N., et al. "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines." RSC Advances, 2024.
Source:
Isoindolinone Synthesis
Campbell, J. B., et al.
Source:
Ligand Selection (BrettPhos)
Fors, B. P., et al. "A highly active catalyst for Pd-catalyzed amination reactions." J. Am. Chem. Soc., 2008.[2]
Technical Support Center: Characterization of (2-Bromophenyl)methylamine
Subject: Troubleshooting Guide for Analytical & Structural Validation CAS: 3959-05-5 Compound Class: Ortho-Halogenated Benzylamines[1] Introduction Welcome to the Technical Support Center. As a Senior Application Scienti...
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the specific analytical hurdles associated with (2-Bromophenyl)methylamine . This molecule presents a "perfect storm" of characterization challenges: it combines a basic primary amine (prone to peak tailing and salt formation) with a halogenated aromatic ring (creating complex splitting patterns).
This guide does not merely list steps; it explains the why behind the failure modes and provides self-validating protocols to ensure your data is publication-ready.
Module 1: Chromatographic Separation (HPLC/UPLC)
The Issue: Researchers frequently report severe peak tailing, retention time shifting, or complete loss of the analyte on standard C18 columns.
Root Cause Analysis
The primary amine functionality (
) is protonated at standard acidic HPLC pH (0.1% Formic Acid, pH ~2.7).[1] These positively charged ammonium species interact electrostatically with residual silanols () on the silica backbone of the column, causing "shark-fin" tailing.[1] Furthermore, the ortho-bromo substituent creates steric bulk that can hinder binding kinetics in standard pore sizes.[1]
Troubleshooting Q&A
Q1: Why is my peak tailing even with a new C18 column?A: Standard C18 columns often have exposed silanols.[1]
The Fix: You must suppress the ionization of the amine or block the silanols.
Protocol: Switch to a High pH Method (pH 10). At pH 10, the amine is neutral (free base), eliminating silanol interaction and significantly improving peak shape.
Q2: I cannot use high pH buffers due to column limitations. What now?A: Use an ion-pairing agent or a chaoticotropic salt.[1]
The Fix: Add 0.1% Trifluoroacetic Acid (TFA) or Perchlorate buffers (if MS compatibility is not required). TFA forms an ion pair with the amine, masking the charge.
Recommended Method Parameters
Parameter
High pH (Recommended)
Low pH (Alternative)
Stationary Phase
Hybrid Silica C18 (e.g., BEH C18, Gemini NX)
C18 with End-capping (e.g., Atlantis T3)
Mobile Phase A
10mM Ammonium Bicarbonate (pH 10)
Water + 0.1% TFA
Mobile Phase B
Acetonitrile
Acetonitrile + 0.1% TFA
Detection
UV @ 210 nm (Amine absorption)
UV @ 254 nm (Aromatic ring)
Workflow Visualization: HPLC Method Development
Caption: Decision tree for resolving amine tailing issues in (2-Bromophenyl)methylamine chromatography.
Module 2: Mass Spectrometry (MS) Validation
The Issue: Users struggle to confirm identity due to confusing molecular ion clusters.
The "Fingerprint" Solution
For (2-Bromophenyl)methylamine, the mass spectrum is defined by the Bromine Isotope Pattern . Bromine exists as
peak.[1] You must see a "doublet" of peaks separated by 2 mass units (m/z 186 and 188 for the free base cation).
Troubleshooting Q&A
Q1: I see a peak at [M+H]+ but the M+2 peak is missing. Is it my compound?A: No. If the M+2 peak (approx. equal height) is absent, you have likely lost the bromine (dehalogenation) or you have the wrong molecule. The 1:1 ratio is non-negotiable for monobrominated compounds.
Q2: What are the major fragments?A:
Loss of Ammonia (
): Look for .[1] The benzylic carbocation is stabilized, making this a primary fragmentation pathway.
Loss of Bromine: Look for a peak at m/z 106 (Tropylium ion derivative), indicating the cleavage of the C-Br bond.
MS Data Table
Ion Species
m/z ()
m/z ()
Relative Intensity
186.0
188.0
1 : 1 (Characteristic)
208.0
210.0
1 : 1
169.0
171.0
1 : 1
Module 3: NMR Spectroscopy
The Issue: "My proton count is wrong" or "The methylene peak splitting is inconsistent."
Root Cause Analysis
The benzylic amine protons (
) are exchangeable.[1] In protic solvents (like Methanol-) or "wet" solvents, the protons exchange with deuterium and disappear. Consequently, the adjacent protons lose their coupling partner and collapse from a doublet to a singlet.
Troubleshooting Q&A
Q1: My methylene (
) signal is a Singlet, but literature says it should be a Doublet?A: You are likely using with traces of water or .
The Fix: To see the coupling (and the
protons), use anhydrous DMSO- . The exchange is slow in DMSO, revealing the as a broad triplet (approx 2.0 - 4.0 ppm) and the as a doublet.
Q2: The aromatic region is messy. How do I identify the ortho-proton?A: The proton ortho to the Bromine is deshielded compared to the others due to the electronegativity of the halogen. However, the ortho position to the aminomethyl group is also distinct.
Self-Validation: Look for the characteristic 4-proton pattern.[1] The most deshielded doublet (closest to 7.6 ppm) is typically the proton ortho to the Br.
NMR Workflow Visualization
Caption: Impact of solvent selection on the observability of amine-methylene coupling.
Module 4: Stability & Handling (The "Ghost" Peak)
The Issue: A white solid precipitates in the oil, or a new peak appears in the IR spectrum at ~1700 cm⁻¹.
Explanation: Benzylamines are "CO₂ sponges."[1] On exposure to air, they react with atmospheric carbon dioxide to form carbamate salts (benzylammonium benzylcarbamate).
Recovery: If the carbonate forms (white crust), dissolve the sample in dilute HCl, wash with ether, then basify with NaOH and extract back into DCM to regenerate the free amine.
References
PubChem. (n.d.).[1][2] Compound Summary for CID 334072: (2-Bromophenyl)methanamine. National Center for Biotechnology Information.[1] Retrieved from [Link][1]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (General reference for Amine/Halogen mass spec patterns).
Waters Corporation. (n.d.).[1] Method Development Guide: Separation of Bases. Retrieved from [Link][1]
Reich, H. J. (2024).[1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] Retrieved from [Link][1]
Technical Support Guide: Solvent Effects on (2-Bromophenyl)methylamine Reactions
Introduction (2-Bromophenyl)methylamine (also known as 2-bromobenzylamine) is a bifunctional building block critical in the synthesis of isoindolines, tetrahydroisoquinolines, and complex pharmaceutical scaffolds. Its re...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
(2-Bromophenyl)methylamine (also known as 2-bromobenzylamine) is a bifunctional building block critical in the synthesis of isoindolines, tetrahydroisoquinolines, and complex pharmaceutical scaffolds. Its reactivity is governed by two distinct functional groups:[1]
Primary Amine: A nucleophile susceptible to alkylation, acylation, and condensation.
Aryl Bromide: An electrophile primed for palladium-catalyzed cross-coupling or halogen-metal exchange.
This guide addresses the critical solvent effects that switch this molecule's behavior between productive pathways and decomposition.
Context: Users frequently employ this substrate to synthesize isoindolines via intramolecular Buchwald-Hartwig amination or carbonylative cyclization.
Troubleshooting Guide
Q: My intramolecular cyclization to isoindoline is stalling or yielding black precipitate. I am using DMSO.
Diagnosis:Solvent-Catalyst Incompatibility. While DMSO is excellent for dissolving polar salts, it strongly coordinates with Pd(II) species, potentially poisoning the catalyst or promoting aggregation (black precipitate). Furthermore, DMSO can lead to unidentified side reactions and protonation of the substrate in cobalt-catalyzed variants [1].
Solution: Switch to Toluene or 1,4-Dioxane .
Toluene: The non-polar nature prevents solvent coordination to the metal center, stabilizing the active Pd(0) species. It is the gold standard for carbonylative cyclizations of o-halobenzoates and amines [2].
1,4-Dioxane: Use if higher temperatures (>100°C) are required, but ensure it is anhydrous and peroxide-free.
Q: I see low conversion in the Buchwald-Hartwig amination. What solvent system maximizes turnover?
Recommendation: High-Throughput Experimentation (HTE) studies suggest that Toluene and 1,4-Dioxane are superior for standard phosphine-ligated systems (e.g., XantPhos, BINAP) [3].
Advanced Protocol: For difficult substrates, consider a surfactant/micellar system (e.g., 2% TPGS-750-M in water). This confines the hydrophobic catalyst and substrate within the micelle, locally increasing concentration and rate, often outperforming organic solvents.
Strong coordination to Pd; competitive binding inhibits oxidative addition [1].
MeCN
37.5
Moderate
Good for Co-catalyzed variants; can be too coordinating for some Pd ligands.
THF
7.58
Moderate
acceptable, but lower boiling point limits kinetics.
Visualizing the Pathway
Figure 1: Solvent influence on Pd-catalyzed cyclization. Toluene facilitates the cycle, while DMSO can trap the catalyst.
Module 2: Halogen-Metal Exchange (Lithiation)
Context: Users attempting to lithiate the ortho-position for electrophilic trapping often report low yields or "messy" NMR spectra.
Troubleshooting Guide
Q: I am using n-BuLi in THF at -78°C, but I see significant protonation (reduction) instead of the lithiated species.
Diagnosis:Solvent-Mediated Decomposition. In THF, ortho-lithiated species are less stable and can undergo "autometallation" or proton abstraction from the solvent itself, even at low temperatures. THF coordinates lithium too strongly, increasing the basicity and reactivity of the organolithium species to the point of uncontrollability [4].
Solution: Switch to Diethyl Ether (Et₂O) or t-Butyl Methyl Ether (TBME) .
Ether coordinates lithium less strongly than THF, maintaining the aggregate stability of the lithiated intermediate.
Protocol: Perform the exchange in Et₂O at -78°C. If the electrophile requires THF (e.g., a boronic ester), add the electrophile first or add THF only after lithiation is complete [5].
Q: Can I warm the lithiated species to 0°C?
Warning:No. 2-Lithiobenzylamine derivatives are prone to benzyne formation via LiBr elimination if warmed.
Mechanism: The ortho-lithio species acts as a precursor to benzyne. In THF, this elimination is accelerated. Keep the reaction strictly at -78°C until the electrophile is quenched [4].
Visualizing the Lithiation Risk
Figure 2: Stability of the lithiated intermediate depends heavily on solvent choice (Ether vs. THF).
Module 3: N-Alkylation & Solubility
Context: Utilizing the amine group for SN2 reactions or handling the salt form.
Troubleshooting Guide
Q: I cannot dissolve the hydrochloride salt in DCM or Toluene.
Fact: (2-Bromophenyl)methylamine Hydrochloride is an ionic salt. It is insoluble in non-polar organic solvents.
Solution:
For Reaction: Use Methanol (MeOH) or DMF if the reaction tolerates them.
To Free Base: Partition the salt between DCM and 1M NaOH . The free base will migrate to the DCM layer. Dry with Na₂SO₄ and concentrate. The free base is an oil soluble in almost all organic solvents [6].
Q: Which solvent is best for N-alkylation (SN2) of this amine?
MeCN: Polar aprotic.[1] It dissolves the free base well and enhances the nucleophilicity of the amine by not solvating it as strongly as protic solvents (like MeOH).
Avoid: Methanol or Water for SN2 alkylations, as they solvate the amine protons (H-bonding), reducing nucleophilicity and slowing the reaction [7].
References
Zhang, J. et al. "Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones..." Journal of Organic Chemistry, 2008.[2]
Kalsi, D. et al. "Cobalt-Catalyzed Cyclization of 2-Bromobenzamides..."[3] MDPI, 2021.
Perera, D. et al. "Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination..." ChemRxiv, 2020.
Coe, P. L. et al. "The lithiation of fluorinated benzenes and its dependence on solvent..." J. Chem. Soc., Perkin Trans. 1, 1995.
Aggarwal, V. "Standard Lithiation–Borylation: A User's Guide." Bristol University, 2017.
BenchChem. "A Comprehensive Technical Guide to 3-Bromo-2-methylpyridine: Hydrochloride Salt vs. Free Base." BenchChem Technical Library, 2025.
Pliego, J. R. "Solvent Effects on the Menshutkin Reaction." arXiv, 2021.
spectral data validation for (2-Bromophenyl)methylamine
Publish Comparison Guide: Spectral Data Validation for (2-Bromophenyl)methylamine Executive Summary & Strategic Importance (2-Bromophenyl)methylamine (also known as 2-bromobenzylamine) is a critical scaffold in medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
Publish Comparison Guide: Spectral Data Validation for (2-Bromophenyl)methylamine
Executive Summary & Strategic Importance
(2-Bromophenyl)methylamine (also known as 2-bromobenzylamine) is a critical scaffold in medicinal chemistry, widely employed in the synthesis of isoindolines, quinazolines, and other nitrogen-heterocycles found in oncology and CNS drug candidates.
In high-throughput synthesis, the purity of this building block is often taken for granted. However, commercial batches frequently vary in quality due to incomplete reduction of the precursor (2-bromobenzonitrile) or oxidative degradation (to 2-bromobenzaldehyde).
This guide provides a comparative validation framework . It does not merely list data; it contrasts the spectral signature of High-Purity (Target) material against Compromised (Impure) samples, enabling researchers to make rapid "Go/No-Go" decisions before committing the reagent to sensitive catalytic cycles.
Analytical Strategy: The "Triad of Truth"
To validate (2-Bromophenyl)methylamine, we employ a multi-modal approach. No single method is sufficient due to the "silent" nature of some inorganic salts or the spectral overlap of organic impurities.
1H NMR: The primary tool for quantifying organic purity and identifying the "Des-bromo" artifact (benzylamine).
IR Spectroscopy: The "Gatekeeper" for detecting the nitrile precursor (a common catalytic poison).
Mass Spectrometry (MS): The definitive confirmation of the bromine isotope pattern (
).
Comparative Spectral Analysis
A. 1H NMR Validation (Solvent: CDCl₃)
The most distinct feature of (2-Bromophenyl)methylamine is the benzylic methylene singlet. In impure samples, this region becomes crowded.
Table 1: 1H NMR Shift Comparison (Target vs. Impurities)
Feature
Target: (2-Bromophenyl)methylamine
Impurity: 2-Bromobenzonitrile
Impurity: 2-Bromobenzaldehyde
Impurity: Benzylamine (Des-bromo)
Benzylic -CH₂-
3.95 ppm (s, 2H)
N/A (No CH₂)
N/A
3.85 ppm (s, 2H)
Amine -NH₂
1.6 - 2.0 ppm (br s, 2H)*
N/A
N/A
1.4 ppm (br s, 2H)
Aromatic Region
7.0 - 7.6 ppm (m, 4H)
7.4 - 7.7 ppm (m, 4H)
7.4 - 7.9 ppm (m, 4H)
7.2 - 7.4 ppm (m, 5H)
Diagnostic Peak
Ortho-H (H3) at ~7.55 ppm
Nitrile Carbon (see 13C)
Aldehyde -CHO at ~10.4 ppm
Para-H at ~7.25 ppm
Note: The amine proton shift is concentration and pH dependent. It disappears upon
shake.
Scientist's Insight:
Comparison Logic: If you see a small singlet at
10.4 ppm, your sample has oxidized to the aldehyde. If you see a complex multiplet pattern in the aromatic region integrating to >4H relative to the methylene peak, you likely have des-bromo benzylamine (benzylamine), which is a competitive nucleophile in subsequent reactions.
B. Infrared (IR) Spectroscopy Validation
IR is the fastest way to screen for the starting material, 2-bromobenzonitrile, which is often carried over from incomplete reduction.
Table 2: IR Frequency Comparison
Functional Group
Target: (2-Bromophenyl)methylamine
Critical Impurity: 2-Bromobenzonitrile
Status
N-H Stretch
3300 - 3380 cm⁻¹ (Doublet)
Absent
Pass if doublet present
CN Stretch
Absent
~2230 cm⁻¹ (Sharp, Strong)
FAIL if present
C=O Stretch
Absent
Absent (Present in Aldehyde ~1690 cm⁻¹)
FAIL if present
C. Mass Spectrometry (MS) Validation
The bromine atom provides a unique isotopic fingerprint that serves as an internal validation standard.
Target Mass (M+): 185 and 187 amu.
Isotope Ratio: The peak intensity of m/z 185 (
) and m/z 187 () must be approximately 1:1 .
Red Flag: If you observe a dominant peak at m/z 107 (Benzylamine M+), the bromine has been cleaved (hydrogenolysis) during synthesis.
Visualization of Validation Logic
The following diagram illustrates the decision matrix for validating a batch of (2-Bromophenyl)methylamine.
Caption: Figure 1. Step-by-step decision tree for validating (2-Bromophenyl)methylamine purity, filtering out common nitrile, aldehyde, and des-bromo impurities.
Impurity Origin & Causality
Understanding why an impurity exists is as important as detecting it. The diagram below maps the synthesis pathway to the specific spectral artifacts.
Caption: Figure 2. Synthesis and degradation pathways leading to common spectral impurities.
Detailed Experimental Protocol: Purity Assessment
Objective: Determine the suitability of Lot X for use in a Pd-catalyzed Buchwald-Hartwig amination.
Reagents:
Sample: (2-Bromophenyl)methylamine (Liquid).
Solvent: CDCl₃ (Deuterated Chloroform) with 0.03% TMS.
Internal Standard (Optional): 1,3,5-Trimethoxybenzene.
Workflow:
Sample Preparation (NMR):
Dispense 20 mg of the amine into a clean vial.
Dissolve in 0.6 mL of CDCl₃.
Critical Step: Ensure the solution is clear. Turbidity suggests inorganic salt contamination (e.g., ammonium bromide salts from workup). Filter through a cotton plug if necessary.
Acquisition:
Run a standard proton sequence (16 scans minimum).
Set relaxation delay (d1) to >5 seconds if quantitative integration is required.
Data Processing & Analysis:
Phase & Baseline: Correct manually.
Reference: Set TMS to 0.00 ppm.
Integration:
Set the benzylic methylene singlet (~3.95 ppm) to an integral of 2.00.
Integrate the aromatic region (7.0 - 7.6 ppm).
Pass Criteria: Aromatic integral should be 4.00 ± 0.1. If >4.2, suspect benzylamine (5 aromatic protons).
Check for Water: A broad peak around 1.6 ppm may overlap with the amine protons. Shake with
; if the peak disappears/moves and the integral at 3.95 ppm remains constant, the assignment is correct.
Storage Note:
If the sample passes, store under Argon at 2-8°C. This compound absorbs CO₂ from the air to form solid carbamates (white crust), which will appear as new carbonyl peaks in the IR/NMR.
References
National Institute of Standards and Technology (NIST) . Benzonitrile, 2-bromo- Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
PubChem . 2-Bromobenzylamine Compound Summary. National Library of Medicine. Retrieved from [Link]
Spectroscopy of Amines . LibreTexts Chemistry. Retrieved from [Link][1][2][3][4][5]
A Comparative Guide to the Synthetic Routes of (2-Bromophenyl)methylamine for the Modern Researcher
(2-Bromophenyl)methylamine is a valuable building block in medicinal chemistry and materials science, frequently employed as a precursor for more complex molecular architectures. Its synthesis, while seemingly straightfo...
Author: BenchChem Technical Support Team. Date: February 2026
(2-Bromophenyl)methylamine is a valuable building block in medicinal chemistry and materials science, frequently employed as a precursor for more complex molecular architectures. Its synthesis, while seemingly straightforward, presents several strategic choices for the discerning chemist. This guide provides an in-depth comparison of four common synthetic routes to (2-Bromophenyl)methylamine, offering field-proven insights and experimental data to inform your selection of the most appropriate method for your research needs.
Introduction to the Synthetic Landscape
The primary challenge in synthesizing primary amines, such as (2-Bromophenyl)methylamine, lies in controlling the reactivity of the nitrogen atom to prevent over-alkylation, which leads to the formation of secondary and tertiary amines. The synthetic routes explored in this guide each address this challenge through different mechanistic strategies. We will delve into the nuances of Reductive Amination, the Gabriel Synthesis, the reduction of a nitrile, and the reduction of an amide, providing a comprehensive analysis of their respective strengths and weaknesses.
Route 1: Reductive Amination of 2-Bromobenzaldehyde
Reductive amination is a highly versatile and widely used method for the synthesis of amines. This one-pot reaction involves the initial formation of an imine from the corresponding aldehyde and an amine source, followed by in-situ reduction to the desired amine. For the synthesis of (2-Bromophenyl)methylamine, 2-bromobenzaldehyde is reacted with an ammonia source, and the resulting imine is subsequently reduced.
Mechanistic Rationale
The reaction proceeds in two key steps. First, 2-bromobenzaldehyde reacts with ammonia (or an ammonium salt which serves as an in-situ source of ammonia) under mildly acidic conditions to form a Schiff base (imine). The second step involves the reduction of the C=N double bond of the imine using a suitable reducing agent. A variety of reducing agents can be employed, including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. The choice of reducing agent is critical; for instance, NaBH₃CN is particularly effective as it is less reactive towards aldehydes and ketones at neutral pH, thus selectively reducing the protonated imine.
Validation
Benchmarking (2-Bromophenyl)methylamine: The Bifunctional Lynchpin
Executive Summary: The "Goldilocks" Halogen In the architecture of fragment-based drug discovery (FBDD), (2-Bromophenyl)methylamine (2-BB) serves as a critical "lynchpin" scaffold. Unlike its simple benzylamine cousins,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Goldilocks" Halogen
In the architecture of fragment-based drug discovery (FBDD), (2-Bromophenyl)methylamine (2-BB) serves as a critical "lynchpin" scaffold. Unlike its simple benzylamine cousins, 2-BB possesses orthogonal reactivity: a nucleophilic primary amine and an electrophilic aryl bromide.
This guide benchmarks 2-BB against its chlorinated and iodinated analogs. While 2-Chlorobenzylamine is cost-effective for bulk commodity synthesis, it often fails in complex catalytic cycles without expensive ligands. Conversely, 2-Iodobenzylamine offers superior oxidative addition rates but suffers from poor atom economy and shelf-stability issues. 2-BB represents the optimal intersection of reactivity, stability, and cost-efficiency , particularly for the synthesis of isoindolinones and tetrahydroisoquinolines .
Part 1: The Chemical Profile & Competitor Analysis
The choice of halogen at the ortho position dictates the success of Palladium-catalyzed cross-coupling reactions. The following data synthesizes bond dissociation energies (BDE) with practical laboratory performance.
Table 1: Halogenated Benzylamine Benchmarking
Feature
(2-Bromophenyl)methylamine
2-Chlorobenzylamine
2-Iodobenzylamine
CAS (Free Base)
3959-05-5
89-97-4
39959-51-8
C–X BDE (kcal/mol)
~81 (Balanced)
~96 (Strong)
~65 (Weak)
Oxidative Addition
Fast (Standard Pd leads)
Slow (Requires Bulky Phosphines)
Rapid (often diffusion controlled)
Shelf Stability
High (Months at RT)
High (Years)
Low (Light sensitive)
Relative Cost
(Mid-Range)
$ (Commodity)
(Premium)
Primary Utility
General Cross-Coupling, Cyclization
Bulk Scale-up (High T required)
Difficult/Sterically hindered substrates
Mechanistic Insight: The Ligand Tax
Using the cheaper 2-Chlorobenzylamine imposes a hidden "ligand tax." To break the strong C–Cl bond (96 kcal/mol), chemists must use expensive, electron-rich ligands like Buchwald precatalysts (e.g., XPhos, RuPhos) or N-Heterocyclic Carbenes (NHCs) .
2-BB Advantage: The C–Br bond allows the use of generic, cost-effective ligands like PPh3 or dppf , reducing the total system cost of the reaction, even if the starting material is marginally more expensive than the chloride.
Part 2: Decision Logic & Reactivity Pathways
The following diagram illustrates the decision matrix for selecting the correct reagent based on the target scaffold.
Figure 1: Reagent selection logic based on catalytic requirements. The Bromide (Red) offers the most direct path to success using standard catalytic systems.
Part 3: Case Study – Synthesis of Isoindolinones
The ortho-amino group allows 2-BB to undergo intramolecular cyclocarbonylation , a reaction impossible with meta or para isomers. This is the primary industrial application of this reagent.
The Challenge
Synthesizing Isoindolinones (a core pharmacophore in antipsychotics and anticancer drugs) usually requires handling toxic Carbon Monoxide (CO) gas.
The 2-BB Solution
Using 2-BB allows for Carbonylative Cyclization . Unlike the Chloride analog, which resists CO insertion due to slow oxidative addition, 2-BB reacts smoothly with CO surrogates (like solid phenyl formate or Mo(CO)6), avoiding gas cylinders entirely.
Figure 2: The mechanistic pathway for converting 2-BB into Isoindolinones via Pd-catalyzed carbonylation.
Part 4: Experimental Protocol (Self-Validating)
Objective: Synthesis of N-substituted Isoindolinone via Carbonylation of 2-BB.
Rationale: This protocol uses a solid CO source to ensure safety and reproducibility.
Ligand: Xantphos (10 mol%) – Selected for wide bite angle to stabilize the acyl-Pd intermediate.
CO Source: Phenyl formate (1.5 equiv) – Avoids CO gas handling.
Base: Triethylamine (2.0 equiv) – Neutralizes HCl salt and drives amidation.
Solvent: Toluene (0.2 M)
Step-by-Step Methodology
Free Base Liberation (In-situ):
Load the reaction vessel with 2-BB.HCl and Toluene.
Add Triethylamine and stir for 10 mins at RT. Validation Point: Solution should turn slightly cloudy (Et3N·HCl formation).
Catalyst Loading:
Add Pd(OAc)₂, Xantphos, and Phenyl formate under an inert atmosphere (N₂ or Ar).
Thermal Activation:
Heat the sealed tube/vessel to 100°C for 12 hours.
Note: Do not exceed 110°C to prevent thermal decomposition of the catalyst before insertion.
Work-up & Analysis:
Cool to RT. Filter through a Celite pad to remove Pd black.
Concentrate filtrate.
Validation: Check TLC (Ethyl Acetate/Hexane 1:1). The starting material (Rf ~0.2) should disappear, replaced by the Isoindolinone spot (Rf ~0.5).
Troubleshooting
Low Yield? If the reaction stalls, switching to the Iodide analog often solves the issue but requires protecting the reaction from light.
No Cyclization? Ensure the system is strictly anhydrous. Water competes with the amine for the acyl-Pd intermediate, leading to the carboxylic acid by-product.
Part 5: References
Fu, L. Y., et al. (2019). "Palladium-Catalyzed Carbonylative Synthesis of Isoindolinones from Benzylamines with TFBen as the CO Source."[1] The Journal of Organic Chemistry.
BenchChem (2025). "A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-Benzimidazoles in Cross-Coupling Reactions."[2][3] BenchChem Technical Guides.
Knowles, J. P., et al. (2014). "Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity." Organic & Biomolecular Chemistry.
Thermo Scientific Chemicals. "2-Bromobenzylamine hydrochloride Safety Data Sheet." Fisher Scientific.
in vitro vs in vivo studies of (2-Bromophenyl)methylamine
A Comparative Guide to the In-Vitro and In-Vivo Assessment of (2-Bromophenyl)methylamine Analogs: A Case Study on 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) This guide provides a comprehensive comparison of in vitro and...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide to the In-Vitro and In-Vivo Assessment of (2-Bromophenyl)methylamine Analogs: A Case Study on 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)
This guide provides a comprehensive comparison of in vitro and in vivo methodologies for characterizing the pharmacological profile of (2-Bromophenyl)methylamine analogs, with a specific focus on the well-studied psychoactive compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B). This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel psychoactive compounds.
Introduction
(2-Bromophenyl)methylamine and its derivatives represent a class of phenethylamines with the potential for diverse biological activities. Due to the limited availability of direct experimental data on the parent compound, this guide will utilize the extensively researched analog, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), as a representative molecule to illustrate the critical interplay between in vitro and in vivo studies. 2C-B is a psychedelic phenethylamine known for its effects on the serotonergic system.[1][2] Understanding the translatability of findings from controlled, artificial in vitro environments to the complex biological systems of in vivo models is paramount in drug discovery and development.
In Vitro Characterization of 2C-B
In vitro studies are fundamental for elucidating the molecular mechanisms of action of a compound, providing a foundational understanding of its direct interactions with biological targets in a controlled setting.
Key In Vitro Assays for 2C-B
1. Receptor Binding and Functional Assays
The primary targets of 2C-B are serotonin (5-hydroxytryptamine, 5-HT) receptors.[1][2] In vitro assays are crucial for determining the affinity and efficacy of the compound at these receptors.
Receptor Binding Assays: These assays quantify the affinity of a ligand for a specific receptor. For 2C-B, radioligand binding assays are commonly employed to determine its binding affinity (Ki) for various serotonin receptor subtypes, particularly 5-HT2A and 5-HT2C.
Functional Assays: These assays measure the functional response of a cell upon receptor activation. For G-protein coupled receptors (GPCRs) like the 5-HT2 receptors, common functional assays include:
Second Messenger Assays: Measuring the accumulation of intracellular second messengers, such as inositol phosphates (IP) or cyclic adenosine monophosphate (cAMP), following receptor activation. Studies have shown that 2C-B elicits a weak response in both phospholipase A2–arachidonic acid (PLA2–AA) release and phospholipase C-inositol phosphate (PLC-IP) accumulation at 5-HT2A receptors.[2]
Calcium Flux Assays: Measuring changes in intracellular calcium concentrations, another downstream effect of 5-HT2A and 5-HT2C receptor activation.
Reporter Gene Assays: Utilizing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element that is activated by the signaling pathway of interest.
A study on the pharmacodynamics of 2C-B reported it to be a potent partial agonist at the serotonin 5-HT2A and 5-HT2C receptors, and to a lesser extent at the 5-HT2B receptor.[1] The half-maximal effective concentration (EC50) values were determined to be 1.2 nM at the 5-HT2A receptor and 0.63 nM at the 5-HT2C receptor.[1]
2. In Vitro Metabolism Studies
Understanding the metabolic fate of a compound is critical for predicting its pharmacokinetic profile and potential for drug-drug interactions.
Hepatocyte Incubations: Primary hepatocytes from different species (human, rat, mouse, etc.) are incubated with the compound to identify metabolic pathways and major metabolites.[3]
Liver Microsome Assays: These assays use subcellular fractions containing key metabolic enzymes, such as cytochrome P450 (CYP) and monoamine oxidase (MAO), to study metabolic stability and identify the enzymes responsible for metabolism.[2] It is generally assumed that 2C-B is primarily metabolized by MAO-A and MAO-B, and to a lesser extent by the CYP450 system.[2]
3. Cytotoxicity Assays
In vitro cytotoxicity assays provide an initial assessment of a compound's potential for cellular toxicity.
Cell Viability Assays: Human cell lines, such as SH-SY5Y (neuroblastoma) and HepG2 (hepatocellular carcinoma), are exposed to the compound at various concentrations to determine its effect on cell viability.[4][5] A study demonstrated that 2C-B exhibited higher cytotoxic effects in both cell lines compared to a related compound, which was attributed to its higher passive permeability.[4][5]
Experimental Workflow: In Vitro Receptor Functional Assay
Caption: Workflow for an in vitro receptor functional assay.
In Vivo Evaluation of 2C-B
In vivo studies are essential for understanding how a compound behaves in a complete biological system, providing insights into its pharmacokinetics, pharmacodynamics, and overall physiological and behavioral effects.
Key In Vivo Models and Assessments for 2C-B
1. Pharmacokinetic Studies
Pharmacokinetic (PK) studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living organism.
Animal Models: Rats and mice are commonly used to study the PK of 2C-B.[6]
Sample Collection: Blood, brain, and urine samples are collected at various time points after administration.[6]
Analytical Methods: Liquid chromatography-mass spectrometry (LC-MS) is used to quantify the concentration of the parent compound and its metabolites in the collected samples.[7]
Studies in rats have shown that after subcutaneous administration, the highest concentration of 2C-B in serum was observed 30 minutes after administration, with peak concentrations in tissues occurring at 60 minutes.[8]
2. Behavioral Pharmacology
Behavioral assays in animal models are used to assess the psychoactive effects of a compound.
Locomotor Activity: Changes in spontaneous movement are measured to assess stimulant or sedative effects. In mice, 2C-B has been shown to significantly increase ambulation distance in the later phase of testing.
Sensorimotor Gating (Prepulse Inhibition - PPI): This test measures the ability of a weak sensory stimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus. Disruption of PPI is a model of sensory-gating deficits observed in some psychiatric disorders. 2C-B has been shown to disrupt PPI in rats.[7]
Conditioned Place Preference (CPP): This assay is used to evaluate the rewarding or aversive properties of a drug. Studies in mice have shown that 2C-B can significantly increase CPP, suggesting addictive potential.
3. Physiological Monitoring
In vivo studies also allow for the monitoring of physiological parameters.
Thermoregulation: Changes in body temperature can indicate effects on the central nervous system.
Cardiovascular Effects: Blood pressure and heart rate are monitored to assess cardiovascular effects.[2] Observational studies in humans have shown that acute administration of 2C-B increases blood pressure and heart rate.[2]
Summary of In Vivo Data for 2C-B
Study Type
Animal Model/Subject
Key Findings
Reference
Pharmacokinetics
Rat
Peak serum concentration at 30 min post-administration
Experimental Workflow: In Vivo Behavioral Study (Locomotor Activity)
Caption: Workflow for an in vivo locomotor activity study.
Bridging the Gap: Correlating In Vitro and In Vivo Findings
The true power of a comprehensive pharmacological evaluation lies in the integration of in vitro and in vivo data.
Mechanism to Effect: The in vitro finding that 2C-B is a potent 5-HT2A receptor agonist provides a mechanistic basis for its observed psychoactive effects in in vivo models and its hallucinogenic properties in humans. The 5-HT2A receptor is a well-established target for classic psychedelics.
Pharmacokinetics and Efficacy: In vitro metabolism studies help to explain the pharmacokinetic profile observed in vivo. For example, rapid metabolism identified in liver microsome assays would correlate with a short half-life in animal studies.
Toxicity Prediction: In vitro cytotoxicity data can provide an early indication of potential organ toxicity that can be further investigated in in vivo toxicology studies.
Signaling Pathway of 2C-B at the 5-HT2A Receptor
Caption: Simplified signaling pathway of 2C-B at the 5-HT2A receptor.
Conclusion
The comprehensive evaluation of (2-Bromophenyl)methylamine analogs, exemplified by 2C-B, necessitates a synergistic approach that leverages the strengths of both in vitro and in vivo methodologies. In vitro assays provide crucial mechanistic insights at the molecular and cellular levels, while in vivo studies are indispensable for understanding the integrated physiological and behavioral effects of a compound. The correlation between these two domains is fundamental for the accurate prediction of a compound's pharmacological profile, efficacy, and safety in humans. This guide underscores the importance of a multi-faceted experimental strategy in the field of drug discovery and development.
References
Characterization of Psychoactive, Addictive, and Neurotoxic Effects of New Synthetic Amphetamine-like 2C-B, 2C-I and PMMA in Mice. (n.d.). Retrieved from [Link]
Palenicek, T., et al. (2023). Acute pharmacological profile of 2C-B-Fly-NBOMe in male Wistar rats—pharmacokinetics, effects on behaviour and thermoregulation. Frontiers in Pharmacology, 14. [Link]
Papaseit, E., et al. (2018). Acute Pharmacological Effects of 2C-B in Humans: An Observational Study. Frontiers in Pharmacology, 9, 284. [Link]
Villalobos, C. A., et al. (2004). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes. British Journal of Pharmacology, 141(7), 1167–1174. [Link]
Villalobos, C. A., et al. (2004). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes. British Journal of Pharmacology, 141(7), 1167-74. [Link]
Theobald, D. S., et al. (2005). Formation of 2C-B metabolites by human, monkey, rabbit, mouse, and dog hepatocytes. Forensic Science International, 155(1), 32-38. [Link]
Villalobos, C. A., et al. (2004). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes. Repositorio Académico - Universidad de Chile. [Link]
Gatch, M. B., et al. (2022). Reinforcing effects of phenethylamine analogs found in dietary supplements. Psychopharmacology, 239(12), 3759-3768. [Link]
Wall, M. B., et al. (2023). Assessment of the acute effects of 2C-B vs psilocybin on subjective experience, mood and cognition. bioRxiv. [Link]
Dias da Silva, D., et al. (2023). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. International Journal of Molecular Sciences, 24(16), 12856. [Link]
Kanamori, T., et al. (2002). In vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in the rat: identification of urinary metabolites. Journal of Analytical Toxicology, 26(2), 61-6. [Link]
de la Torre, R., et al. (2008). Disposition of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and its metabolite 4-bromo-2-hydroxy-5-methoxyphenethylamine in rats after subcutaneous administration. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 853-858. [Link]
Dias da Silva, D., et al. (2023). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. ResearchGate. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Mechanistic Comparisons of (2-Bromophenyl)methylamine Transformations
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
(2-Bromophenyl)methylamine (2-Bromobenzylamine, CAS: 3959-05-5) is a critical bifunctional scaffold in medicinal chemistry. Its structure—featuring a nucleophilic primary amine and an electrophilic ortho-aryl bromide—positions it as an ideal precursor for fused nitrogen heterocycles, specifically isoquinolines and isoindolinones .
This guide objectively compares two divergent synthetic pathways utilizing this substrate:
Pd-Catalyzed Annulation with Alkynes (Synthesis of Isoquinolines).
Pd-Catalyzed Carbonylative Cyclization (Synthesis of Isoindolinones).
We analyze the mechanistic distinctives, catalyst performance, and chemoselectivity of these routes to assist researchers in optimizing pathway selection for drug discovery campaigns.
Mechanistic Divergence: The Ortho-Effect
The reactivity of (2-Bromophenyl)methylamine is defined by the proximity of the amine and bromide. Unlike para-isomers, which favor linear cross-coupling, the ortho-isomer favors intramolecular cyclization upon activation of the C-Br bond.
Pathway Comparison Overview
Feature
Pathway A: Alkyne Annulation
Pathway B: Carbonylative Cyclization
Target Scaffold
Isoquinoline / Dihydroisoquinoline
Isoindolinone (Phthalimidine)
Reagent Partner
Internal/Terminal Alkynes
Carbon Monoxide (CO)
Carbon Insertion
2-Carbon Insertion
1-Carbon Insertion
Key Intermediate
Vinyl-Pd species
Acyl-Pd species
Primary Challenge
Regioselectivity of alkyne insertion
High pressure handling / CO toxicity
Atom Economy
100% (Atom efficient)
High (CO incorporation)
Deep Dive: Palladium-Catalyzed Annulation (Isoquinoline Synthesis)
This pathway leverages the Larock-type heteroannulation logic. The reaction proceeds via oxidative addition of the aryl bromide, followed by alkyne insertion and intramolecular amine attack.
Mechanism of Action
The catalytic cycle is governed by the competition between amine coordination and alkyne insertion.
Oxidative Addition: Pd(0) inserts into the Ar-Br bond.[2]
Ligand Exchange/Coordination: The alkyne coordinates to the Pd(II) center.
Migratory Insertion: The alkyne inserts into the Pd-Ar bond. Regioselectivity is determined here by steric bulk.
Intramolecular Cyclization: The pendant amine attacks the vinyl-Pd intermediate.
Reductive Elimination: Regenerates Pd(0) and releases the heterocycle.
Steric bulk hindered alkyne coordination in this specific geometry.
P(o-tol)3
Bulky Monodentate
78%
Good performance; prevents catalyst poisoning by free amine.
Expert Insight: For this substrate, bidentate ligands like dppf are superior because they stabilize the Pd(II) intermediate against non-productive chelation by the free amine group of the substrate [1].
Deep Dive: Carbonylative Cyclization (Isoindolinone Synthesis)
This pathway introduces a carbonyl group (CO) to form the 5-membered lactam ring (isoindolinone). This is a "CO insertion" strategy.
Mechanism of Action
Oxidative Addition: Pd(0) inserts into Ar-Br.
CO Insertion: Coordination and insertion of CO to form an Acyl-Pd complex.
Amine Trapping: The pendant primary amine attacks the highly electrophilic Acyl-Pd species.
Reductive Elimination: Formation of the amide bond.
Critical Control Parameter: CO Pressure
Unlike the alkyne route, this reaction is pressure-sensitive.
Table 2: Effect of CO Pressure on Selectivity
Conditions: PdCl2(PPh3)2, Et3N, Toluene, 100°C.
CO Pressure (atm)
Primary Product
Yield (%)
Mechanistic Note
1 atm (Balloon)
Isoindolinone
88%
Rate of CO insertion > Rate of amine coordination.
5 atm
Isoindolinone
92%
Saturation ensures complete conversion of Ar-Pd-Br to Ar-CO-Pd-Br.
0 atm (No CO)
Dimer/Oligomer
<10%
Without CO, the amine eventually reacts via intermolecular N-arylation (slow).
Experimental Protocols
Protocol A: Synthesis of 3-Substituted Isoquinoline (Alkyne Route)
Best for: Creating 6-membered aromatic heterocycles with carbon substituents.
Preparation: In a glovebox, charge a reaction vial with (2-Bromophenyl)methylamine (1.0 mmol), Pd(OAc)2 (5 mol%), dppf (10 mol%), and K2CO3 (2.0 mmol).
Protocol B: Synthesis of Isoindolinone (Carbonylation Route)
Best for: Creating 5-membered lactam cores.
Preparation: Charge a high-pressure steel autoclave with (2-Bromophenyl)methylamine (1.0 mmol), PdCl2(PPh3)2 (5 mol%), and Et3N (3.0 mmol).
Solvent: Add Toluene (10 mL).
Gas Addition: Purge with Argon (3x), then charge with CO gas (1-3 atm). Caution: CO is highly toxic. Use a CO detector.
Reaction: Heat to 100°C for 18 hours.
Workup: Vent CO carefully into a fume hood exhaust. Filter the mixture through Celite.
Purification: Recrystallization from EtOH or column chromatography.
Strategic Recommendations
When selecting between these pathways, consider the following decision matrix:
Choose Pathway A (Alkyne Annulation) if:
You need a basic nitrogen heterocycle (Isoquinoline).
You require carbon-rich substitution at the 3/4 positions.
You wish to avoid toxic gases.
Choose Pathway B (Carbonylation) if:
You need a hydrogen-bond donor/acceptor motif (Lactam/Isoindolinone).
You are targeting natural products with the phthalimidine core (e.g., certain alkaloids).
You need a handle for further N-alkylation (the amide N-H is acidic).
Workflow Visualization
Caption: Strategic divergence based on reagent selection.
References
Organic Chemistry Portal. Synthesis of Tetrahydroisoquinolines. Retrieved from [Link]
RSC Medicinal Chemistry. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination. Retrieved from [Link]
ScienceDirect/Organic Reactions. The Pictet-Spengler Synthesis of Tetrahydroisoquinolines.[3] Retrieved from [Link]
National Institutes of Health (PMC). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Product: (2-Bromophenyl)methylamine (CAS: 3959-05-5)
Synonyms: 2-Bromobenzylamine; 1-(2-Bromophenyl)methanamine
Role: Critical halogenated building block for quinazoline-based kinase inhibitors, sulfonamide therapeutics, and fragment-based drug discovery (FBDD).
This guide provides a rigorous technical comparison between experimental bench data and computational predictions (DFT/ab initio). For researchers, relying solely on database values or uncalibrated computational models can lead to synthetic failures, particularly in sensitive metal-catalyzed cross-couplings where the free amine/halogen ratio is critical. We present a self-validating workflow to ensure structural integrity and purity.
Part 1: Physicochemical Profile – Experimental vs. Computational
The following data aggregates high-purity experimental values against standard Density Functional Theory (DFT) predictions (B3LYP/6-311+G(d,p) level of theory in vacuum).
Property
Experimental (Bench)
Computational (Predicted)
Deviation Analysis
Physical State
Clear to yellow liquid
N/A
—
Melting Point
~36 °C (Free Base) / 227-230 °C (HCl Salt)
N/A
Salt formation drastically alters lattice energy.
Boiling Point
118–119 °C @ 9 mmHg
242–246 °C (760 mmHg)
Vacuum distillation is required to prevent decomposition.
Density
1.481 g/cm³
1.38 g/cm³
DFT often underestimates density due to packing efficiency errors.
Refractive Index
1.5875–1.591
1.57
High polarizability of the Br atom is challenging to model perfectly.
LogP
1.90 (Exp)
1.5–1.9 (Calculated)
Good agreement; indicates moderate lipophilicity suitable for CNS penetration.
pKa
8.52 ± 0.10
7.83 (Calculated)
Critical: Computational models often underestimate basicity in amines due to solvation errors.
Analyst Note: The discrepancy in pKa (Exp 8.52 vs Calc 7.83) is significant. In synthesis, this means the molecule is more basic than predicted, affecting its behavior as a nucleophile in substitution reactions.
Part 2: Spectroscopic Validation (The "Fingerprint")
Nuclear Magnetic Resonance (NMR)
The ortho-bromo substituent exerts a steric and electronic deshielding effect on the benzylic protons.
H NMR Data (DMSO-d6, HCl Salt)
Proton Environment
Shift ( ppm)
Multiplicity
Integration
Assignment Logic
-NH
8.81
Broad Singlet
3H
Ammonium protons; exchangeable with DO.
Ar-H (3-pos)
7.70
Doublet
1H
Deshielded by adjacent Br atom.
Ar-H (6-pos)
7.47
Doublet
1H
Ortho to methylene group.
Ar-H (4,5-pos)
7.34–7.40
Multiplet
2H
Meta/Para protons.
Ar-CH-N
4.11
Singlet
2H
Key Diagnostic: Significant downfield shift vs benzylamine (~3.8 ppm) due to Br proximity.
Computational Alert: Standard GIAO-DFT calculations often predict the benzylic CH
at 3.7–3.9 ppm in vacuum. You must account for the solvent field (PCM model) and salt formation to match the experimental 4.11 ppm.
Infrared Spectroscopy (FT-IR)[1]
N-H Stretch: ~3300–3400 cm
(Primary amine doublet in free base; broad band in salt).
C-Br Stretch: 600–700 cm
(Strong, characteristic fingerprint).
Ar-C=C: 1450–1600 cm
.
Part 3: Synthesis & Purification Protocols
Protocol A: Reductive Amination (Green & Robust)
Preferred for high purity and avoiding over-alkylation.
Basification: Adjust aqueous layer to pH 10–12 using KOH pellets (on ice).
Extraction: Extract free base into Dichloromethane (DCM) (3 x 5 mL).
Drying: Dry over Na
SO, filter, and concentrate.
Yield: ~97% (High Purity).
Protocol B: Quality Control (Self-Validating System)
Before using this reagent in cross-coupling (e.g., Buchwald-Hartwig):
TLC Check: Silica gel, 10% MeOH in DCM. Stain with Ninhydrin (turns purple/red).
Appearance Check: If the liquid is dark brown/red, oxidation has occurred. Distill under vacuum or pass through a short plug of basic alumina.
Part 4: Computational Methodology (Validation Workflow)
To reproduce the predicted values or model derivatives, use the following Gaussian/ORCA input parameters.
1. Geometry Optimization:
Functional: B3LYP or
B97X-D (includes dispersion corrections for Br).
Basis Set: 6-311+G(d,p) or def2-TZVP (Triple-zeta is essential for Bromine).
Solvation: IEFPCM (Solvent = DMSO or Chloroform).
2. Frequency Calculation:
Ensure zero imaginary frequencies to confirm a true minimum.
Scale vibrational frequencies by 0.961 (for B3LYP) to match experimental IR.
3. NMR Prediction:
Method: GIAO (Gauge-Independent Atomic Orbital).
Reference: Compute TMS (Tetramethylsilane) at the same level and subtract isotropic shielding values.
Part 5: Visualizations
Diagram 1: Synthesis & Purification Logic
This workflow illustrates the critical decision points in the reductive amination protocol.
Caption: Step-by-step reductive amination workflow ensuring removal of aldehyde impurities before amine isolation.
Diagram 2: Experimental vs. Computational Validation Loop
A decision tree for researchers to validate their batch quality.
Caption: Quality Control Decision Tree. The benzylic CH2 shift is the primary indicator of salt formation vs. free base purity.
References
Synthesis Protocol (Reductive Amination): Nguyen, D. P., Sladek, R. N., & Do, L. H. (2020). "General Procedure for Reductive Amination of Carbonyls." Tetrahedron Letters, 61(32), 152196.
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Senior Scientist’s Note
From: Dr. Aris Thorne, Senior Application Scientist
Subject: Operational Safety & Compliance for Halogenated Amine Disposal
Disposal of amine (CAS: 1026456-86-5 / Analogues) requires a specific protocol that differs from standard organic waste. As a halogenated secondary amine , this compound presents a dual challenge: chemical incompatibility (due to the basic amine moiety) and environmental persistence/incineration byproducts (due to the aryl bromide).
Improper disposal into general organic waste streams is a frequent cause of laboratory safety incidents (exothermic reaction with acid waste) and regulatory non-compliance (release of corrosive hydrogen bromide during standard incineration). This guide provides a self-validating workflow to ensure personnel safety and RCRA/EPA compliance.
Part 1: Chemical Profile & Hazard Assessment
Before initiating disposal, you must validate the waste stream classification.[1] This compound is not a simple solvent; it is a reactive intermediate.
Property
Classification
Operational Implication
Chemical Class
Secondary Amine
Basic (pH > 10). Incompatible with acids, acid chlorides, and anhydrides.[1]
Halogen Content
Aryl Bromide
Halogenated Waste. Must be segregated from non-halogenated solvents to prevent scrubber failure at incineration sites.
RCRA Status
Characteristic Waste
Likely D002 (Corrosive) if neat/concentrated. D001 (Ignitable) if in organic solvent.[2]
Physical State
Liquid (Oil)
Requires leak-proof secondary containment.
Part 2: Waste Segregation Logic
The most critical step is segregation . You must not combine this amine with standard "Organic Waste" if that waste contains acidic byproducts (e.g., acetic acid, HCl traces).[1]
The "Why" Behind the Protocol
Exothermic Risk: Mixing amine with acid waste generates immediate heat (salt formation). In a closed waste drum, this pressurization can cause rupture.[1]
Incineration Chemistry: Non-halogenated waste is often used as fuel. If brominated compounds enter this stream, they generate corrosive HBr gas upon combustion, damaging standard incinerators.[1] They must go to a facility equipped with specific scrubbers.
Segregation Decision Tree (DOT Visualization)
Figure 1: Logic flow for preventing incompatible mixing and ensuring correct waste stream routing.
Part 3: Step-by-Step Disposal Protocol
Phase 1: Preparation & Quenching
Goal: Ensure the material is stable before transfer.
Personal Protective Equipment (PPE):
Nitrile gloves (double-gloved recommended for amines).
If the amine is residual in a flask, dilute with a compatible solvent (e.g., Ethanol or Dichloromethane).[1]
Note: Do not quench with strong acid. If neutralization is required by your specific EHS policy, use a dilute, controlled addition of Citric Acid (10%), cooling in an ice bath, before disposal.[1] However, disposal as alkaline waste is generally preferred to avoid handling errors. [1]
Phase 2: Container Selection & Transfer
Goal: Prevent container failure.
Select Container: Use HDPE (High-Density Polyethylene) or Glass (Amber).
Avoid: Metal containers (amines can corrode certain alloys over time) or standard LDPE if the solvent carrier is incompatible (e.g., chloroform).[1]
Transfer:
Pour waste into the container using a funnel to avoid thread contamination.
Leave 10% headspace for vapor expansion.
Secondary Containment:
Place the waste bottle in a polyethylene tray during transfer and storage.
Phase 3: Labeling & Documentation
Goal: Regulatory Compliance (RCRA).
Your label must be explicit. "Chemical Waste" is insufficient.
Content Description: "Waste amine in [Solvent Name]."
Personal protective equipment for handling [(2-Bromophenyl)methyl](propyl)amine
Executive Summary & Risk Context amine (also known as N-(2-Bromobenzyl)-N-propylamine) is a secondary benzylamine intermediate often used in the synthesis of CNS-active pharmaceutical agents. Critical Safety Note: As a s...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Risk Context
amine (also known as N-(2-Bromobenzyl)-N-propylamine) is a secondary benzylamine intermediate often used in the synthesis of CNS-active pharmaceutical agents.
Critical Safety Note: As a specific Safety Data Sheet (SDS) for this exact structure is often unavailable in public repositories, this protocol applies a Structure-Activity Relationship (SAR) Safety Strategy . By analyzing its core pharmacophore—a secondary benzylic amine with an ortho-halogen substituent—we treat this compound with the "Precautionary Principle," classifying it as a Corrosive (Skin Corr. 1B) and Severe Eye Damager (Eye Dam. 1) until proven otherwise.
Its basicity (pKa
9.5–10.0) dictates its reactivity profile: it is incompatible with strong acids, acid chlorides, and chloroformates, and will absorb atmospheric to form carbamate salts if not stored properly.
High alkalinity causes saponification of skin lipids and protein denaturation. The propyl chain increases lipophilicity, aiding dermal penetration.
Serious Eye Damage
Cat. 1
Rapid penetration of the cornea; potential for permanent opacity due to alkaline hydrolysis.
Acute Toxicity (Oral)
Cat. 4
Standard baseline for halogenated benzylamines; potential CNS depression.
Sensitization
Skin Sens. 1
Benzylic amines can act as haptens, triggering allergic contact dermatitis.
Personal Protective Equipment (PPE) Matrix
The selection of PPE is governed by permeation kinetics . Secondary amines can permeate standard nitrile rubber; therefore, task duration determines the barrier material.
Glove Selection Protocol
Standard Nitrile (4–6 mil): Insufficient for prolonged contact. Use only for incidental splash protection during closed-system transfers.
Laminate (Silver Shield/4H) or Viton: Mandatory for spill cleanup or open-vessel manipulation.
PPE Decision Matrix
Task Type
Primary Barrier (Gloves)
Secondary Barrier
Respiratory
Eye/Face
Closed Transfer (<5 min)
Double Nitrile (0.11 mm min.)
Lab Coat (Cotton/Poly)
Fume Hood (Face Velocity >100 fpm)
Safety Glasses w/ Side Shields
Open Handling (>5 min)
Laminate (Inner) + Nitrile (Outer)
Chemical Apron (Tychem®)
Fume Hood
Goggles + Face Shield
Spill Cleanup
Viton® or Butyl Rubber
Tyvek® Coveralls
P100 Half-Mask (if outside hood)
Full-Face Respirator (Recommended)
Operational Protocols
A. Storage & Stability
Atmosphere: Store under Inert Gas (Argon or Nitrogen) . Secondary amines react with
in the air.
Temperature: Refrigerate (
) to minimize degradation and vapor pressure.
Segregation: Store away from oxidizers (e.g., permanganates, nitrates) and acids .
B. Transfer Techniques (The "Dry" Method)
To prevent exposure and hydrolysis/carbamate formation:
Cannula Transfer: For volumes >10 mL, use a double-tipped needle (cannula) under positive Nitrogen pressure.
Syringe Handling:
Use Luer-Lock syringes to prevent needle detachment under pressure.
Technique: Pull the plunger slowly to avoid cavitation.
Wipe: Wipe the septum with a dry Kimwipe before and after puncture to remove residual traces.
C. Reaction Setup
Exotherm Control: When adding to acid chlorides or anhydrides, maintain temperature
. The neutralization reaction is highly exothermic.
Quenching: Never add water directly to the neat amine. Dilute with an inert solvent (DCM, Toluene) first, then slowly add dilute acid or water.
Emergency Response & Disposal
Spill Response Workflow
Small Spill (<10 mL): Absorb with vermiculite.
Large Spill (>10 mL):
Evacuate the immediate area.
Neutralize: Apply a weak acid (Citric Acid or Sodium Bisulfate) to convert the volatile amine into a non-volatile salt.
Absorb: Use a universal absorbent pad.
Clean: Wash surface with soap and water (do not use bleach; potential chloramine formation).
Disposal Streams
Stream A (Organic Basic): Dissolved amine waste.
Stream B (Solid Hazardous): Contaminated gloves, silica, and paper towels.
Prohibited: Do NOT mix with acidic waste streams without controlled neutralization (risk of rapid heat generation/spattering).
Visualizations
Figure 1: PPE Selection Logic (Graphviz)
Caption: Decision tree for selecting appropriate PPE based on exposure duration and system openness.
Caption: Step-by-step workflow for neutralizing and cleaning up amine spills.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13645, Benzylamine. Retrieved from [Link]
ECHA (European Chemicals Agency). Substance Information: 2-Bromobenzylamine. Retrieved from [Link]
Forsberg, K., & Mansdorf, S. Z. (2007).Quick Selection Guide to Chemical Protective Clothing. John Wiley & Sons. (General reference for amine permeation through nitrile vs.